4-Methanesulfonylfuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S/c1-11(8,9)6-2-5(3-7)10-4-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEXIHNQZGBYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=COC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methanesulfonylfuran-2-carbaldehyde chemical properties
An In-depth Technical Guide to 4-Methanesulfonylfuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methanesulfonylfuran-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a highly electron-withdrawing methanesulfonyl group and a reactive carbaldehyde moiety. This unique combination of functional groups makes it a potentially valuable, yet under-documented, building block in medicinal chemistry and organic synthesis. The aldehyde serves as a versatile handle for constructing complex molecular architectures through reactions such as condensations and reductive aminations, while the sulfone group profoundly influences the electronic properties of the furan scaffold. This guide provides a comprehensive overview of its known chemical properties, a plausible synthetic pathway, its predicted reactivity based on established chemical principles of related analogs, and its potential applications in drug discovery. Due to the limited availability of experimental data in public databases, this document synthesizes information from safety data sheets and extrapolates from the well-documented chemistry of other substituted furan-2-carbaldehydes to provide a robust and practical resource for laboratory professionals.
Introduction
Substituted furan-2-carbaldehydes are a privileged class of compounds in drug discovery, forming the structural core of numerous molecules with diverse biological activities, including antimicrobial and anticancer properties. The versatility of this scaffold arises from two key features: the furan ring, which is amenable to a wide range of chemical modifications, and the C2-aldehyde group, which acts as a crucial electrophilic center for synthetic transformations.[1]
4-Methanesulfonylfuran-2-carbaldehyde, the subject of this guide, is distinguished by the presence of a methanesulfonyl (-SO₂CH₃) group at the C4 position. This powerful electron-withdrawing group is expected to significantly modulate the chemical and biological properties of the molecule. Specifically, it enhances the electrophilicity of the furan ring system and the attached aldehyde, potentially altering its reactivity profile compared to more common electron-rich or neutral furan analogs. This guide aims to consolidate the known physical data and provide expert-driven insights into the synthesis, handling, and synthetic utility of this compound.
Physicochemical and Spectroscopic Properties
While extensive experimental spectroscopic data for 4-Methanesulfonylfuran-2-carbaldehyde is not widely published, key physical properties have been documented. This section combines known data with predicted spectroscopic characteristics based on analogous structures.
Physical and Chemical Data
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(Methylsulfonyl)furan-2-carbaldehyde | N/A |
| Molecular Formula | C₆H₆O₄S | PubChem |
| Molecular Weight | 174.18 g/mol | PubChem |
| Monoisotopic Mass | 173.99867 Da | PubChem |
| CAS Number | 824115-01-5 | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | 43 - 46 °C | |
| Boiling Point | 217 - 219 °C | |
| SMILES | CS(=O)(=O)C1=COC(=C1)C=O | PubChem |
| InChIKey | IWEXIHNQZGBYNN-UHFFFAOYSA-N | PubChem |
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of structurally related furan-2-carbaldehydes.[2][3]
-
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet is expected at a downfield chemical shift, likely in the range of δ 9.7-10.0 ppm. The strong electron-withdrawing effect of the sulfone group would deshield this proton.
-
Furan Protons: Two singlets (or narrow doublets with very small coupling) are expected for the protons at the C3 and C5 positions. The proton at C5, adjacent to the oxygen and aldehyde, would likely appear around δ 7.8-8.0 ppm. The proton at C3, adjacent to the sulfone, would also be significantly downfield, perhaps in a similar region.
-
Methyl Protons (-SO₂CH₃): A sharp singlet is expected around δ 3.2-3.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): Expected in the range of δ 178-182 ppm.
-
Furan Carbons: The carbon atoms of the furan ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the sulfone group (C4) would be significantly deshielded, as would the carbon bearing the aldehyde (C2).
-
Methyl Carbon (-SO₂CH₃): Expected around δ 40-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands are characteristic of sulfones, expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-H Stretch (Aromatic/Furan): Expected above 3000 cm⁻¹.
-
Synthesis and Manufacturing
Protocol 1: Proposed Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
Disclaimer: This protocol is a proposed route based on established chemical reactions. It has not been experimentally validated for this specific target and requires optimization in a laboratory setting.
Step 1: Synthesis of 3-(Methylthio)furan This intermediate is prepared from 3-bromofuran via a lithium-halogen exchange followed by quenching with a sulfur electrophile.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) to a solution of 3-bromofuran (1.0 equivalent) in THF, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Sulfenylation: Add dimethyl disulfide ( (CH₃)₂S₂ ) (1.2 equivalents) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-(methylthio)furan.
Step 2: Synthesis of 4-(Methylthio)furan-2-carbaldehyde via Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like furan.[4][5]
-
Reagent Preparation: In a separate flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation: Add a solution of 3-(methylthio)furan (1.0 equivalent) in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7.
-
Workup & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to obtain 4-(methylthio)furan-2-carbaldehyde.
Step 3: Oxidation to 4-Methanesulfonylfuran-2-carbaldehyde The final step is the oxidation of the sulfide to the sulfone.
-
Setup: Dissolve 4-(methylthio)furan-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃) and cool to 0 °C.
-
Oxidation: Add a solution of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (2.2-2.5 equivalents) portion-wise, maintaining the temperature at 0 °C. Causality Note: Using over two equivalents of the oxidant is crucial to ensure complete oxidation from the sulfide to the sulfone, passing through the sulfoxide intermediate.
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) followed by sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over MgSO₄, and concentrate. The final product, 4-Methanesulfonylfuran-2-carbaldehyde, can be purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Methanesulfonylfuran-2-carbaldehyde is dominated by its two functional groups, whose properties are mutually influenced by the furan ring.
Aldehyde-Centered Reactions
The aldehyde group is the primary site for synthetic elaboration. The adjacent electron-withdrawing sulfone group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Condensation Reactions: It is an excellent substrate for base-catalyzed condensation reactions with active methylene compounds. For instance, the Claisen-Schmidt condensation with a ketone would yield a chalcone-like structure, a common pharmacophore in drug discovery.
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) will produce substituted aminomethyl-furans.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to extend the carbon chain, converting the aldehyde into an alkene.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like silver oxide or reduced to a primary alcohol with sodium borohydride.
Protocol 2: General Procedure for Claisen-Schmidt Condensation
-
Setup: Dissolve 4-Methanesulfonylfuran-2-carbaldehyde (1.0 eq.) and a suitable ketone (e.g., acetophenone) (1.0 eq.) in ethanol in a round-bottom flask.
-
Reaction: Cool the solution in an ice bath and add an aqueous or ethanolic solution of a base (e.g., NaOH or KOH) dropwise.
-
Monitoring: Stir the reaction mixture at room temperature overnight. The product often precipitates out of the solution. Monitor completion by TLC.
-
Workup: If a precipitate has formed, collect it by filtration and wash with cold water or ethanol. If not, pour the reaction mixture into ice water and acidify to precipitate the product.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol.
Furan Ring Reactivity
Unlike typical electron-rich furan rings, the ring in this molecule is electron-deficient due to the sulfone group. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: Classic electrophilic reactions like nitration or Friedel-Crafts acylation are unlikely to be successful.
-
Activation towards Nucleophilic Aromatic Substitution: While less common for furans, the strong withdrawing group may enable nucleophilic substitution (SₙAr) at the C3 or C5 positions under specific conditions, although this would require experimental validation.
Safety, Handling, and Storage
The following information is derived from the available Safety Data Sheet.
-
Hazard Identification: The compound is not classified as a hazardous substance or mixture. However, as with all laboratory chemicals, it should be handled with care. Forms explosive mixtures with air upon intense heating.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
-
Respiratory Protection: Not required under normal use with adequate ventilation. If dusts are generated, use a NIOSH-approved particulate respirator.
-
-
First Aid Measures:
-
Inhalation: Move person to fresh air.
-
Skin Contact: Take off contaminated clothing and rinse skin with plenty of water.
-
Eye Contact: Rinse out with plenty of water.
-
Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
-
-
Handling and Storage:
-
Handling: Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature.
-
Conclusion
4-Methanesulfonylfuran-2-carbaldehyde is a specialized chemical intermediate with significant potential for applications in organic synthesis and medicinal chemistry. Its defining feature—the strongly electron-withdrawing sulfone group—imparts a unique reactivity profile, particularly enhancing the electrophilicity of the aldehyde for key bond-forming reactions. While published experimental data remains scarce, this guide provides a solid foundation for researchers by consolidating known physical properties, proposing a viable synthetic strategy, and outlining its predictable chemical behavior. As a versatile building block, this compound offers a gateway to novel heterocyclic structures and is a valuable tool for scientists engaged in the design and development of new therapeutic agents.
References
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. BenchChem Technical Guides.
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
- BenchChem. (2025). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. BenchChem Technical Guides.
-
Jaster, J., & Langer, P. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654. [Link]
- BenchChem. (2025). Vilsmeier-Haack Formylation of Dichlorophenyl Furans: Application Notes and Protocols. BenchChem Technical Guides.
- Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. (n.d.).
-
Mishra, A., et al. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry, 89(5), 2840-2846. [Link]
- Grosch, W., & Czerny, M. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(2), 535-540.
-
Omar, A. M., et al. (2024). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Chemical Biology & Drug Design, 103(1), e14371. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Notes - Formylation of Furans. (n.d.).
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Fustero, S., et al. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal. [Link]
- Yu, W., et al. (2018). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. Green Chemistry, 20(18), 4245-4250.
- Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions, 87, 1-849.
- Abbasi, A., et al. (2010). Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature. E-Journal of Chemistry, 7(S1), S294-S298.
- Oxidation of furans (Review). (n.d.).
- Rajeena, A. C., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.
-
Li, N., et al. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 29(13), 2969. [Link]
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet for 4-(Methylsulfonyl)furan-2-carboxaldehyde.
-
PubChem. (n.d.). 4-methanesulfonylfuran-2-carbaldehyde. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
Sources
Technical Monograph: Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
Executive Summary
This technical guide outlines the optimal synthetic pathway for 4-methanesulfonylfuran-2-carbaldehyde (CAS: 116098-94-7). This molecule represents a high-value heterocyclic building block, combining an electrophilic aldehyde handle with a metabolically stable sulfone pharmacophore.
The synthesis of 4-substituted furan-2-carbaldehydes is historically challenging due to the natural directing effects of the furan ring, which favor electrophilic substitution at the 5-position. Accessing the 4-position requires indirect methods or specific blocking strategies.
This guide presents a convergent, scalable protocol prioritized for chemoselectivity. It bypasses the risk of aldehyde over-oxidation inherent in traditional sulfide-oxidation routes by utilizing a Copper(I)-catalyzed sulfinylation of a 4-bromo precursor.
Part 1: Retrosynthetic Analysis & Strategy
The Chemoselectivity Challenge
The conventional approach to sulfones involves the nucleophilic displacement of a halide with a thiolate (e.g., NaSMe), followed by oxidation (mCPBA, Oxone).
-
Failure Mode: These oxidants will indiscriminately convert the C-2 aldehyde (-CHO) into a carboxylic acid (-COOH).
-
Solution: We employ a Redox-Neutral Cross-Coupling . By reacting 4-bromo-2-furaldehyde directly with sodium methanesulfinate (
), we install the sulfone moiety in its final oxidation state, leaving the aldehyde untouched.
Strategic Disconnect
The pathway relies on the availability of 4-bromo-2-furaldehyde . While commercially available, it is expensive. Therefore, this guide includes a robust de novo synthesis of this precursor from inexpensive furfural.
Pathway Overview:
-
Precursor Synthesis: Furfural
4,5-Dibromo-2-furaldehyde 4-Bromo-2-furaldehyde (Regioselective Debromination). -
Core Functionalization: 4-Bromo-2-furaldehyde +
Target.
Part 2: Visualization of the Pathway
The following diagram illustrates the complete workflow, including the critical regioselective reduction step.
Figure 1: Convergent synthesis pathway from Furfural to 4-Methanesulfonylfuran-2-carbaldehyde via regioselective debromination and copper catalysis.
Part 3: Detailed Experimental Protocols
Module A: Synthesis of 4-Bromo-2-furaldehyde (Precursor)
Skip this module if purchasing CAS 21921-76-6 directly.
Rationale: Direct bromination of furfural yields the 5-bromo isomer. To access the 4-isomer, we must over-brominate to the 4,5-dibromo species and then exploit the higher reactivity of the 2-position (alpha to oxygen) vs. the 4-position (beta) to selectively remove the 5-bromo atom.
Step A1: Synthesis of 4,5-Dibromo-2-furaldehyde
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and an acid trap (for HBr gas).
-
Reagents: Furfural (1.0 eq),
(2.5 eq), (2.2 eq), solvent (1,2-dichloroethane or neat). -
Procedure:
-
Cool the furfural/
mixture to 0°C. -
Add bromine dropwise over 2 hours. The Lewis acid (
) coordinates the aldehyde, deactivating the ring slightly but directing bromination to the 4 and 5 positions. -
Heat to 60°C for 4 hours.
-
Workup: Pour onto crushed ice. Extract with DCM.[1] Wash with
(to remove excess ). -
Yield: Expect ~60-70% of a crystalline solid.[2]
-
Step A2: Regioselective Debromination (The "Zn-Cut")
-
Reagents: 4,5-Dibromo-2-furaldehyde (1.0 eq), Zinc dust (1.5 eq), Acetic Acid (AcOH), Water.
-
Mechanism: Zinc inserts into the C-Br bond. The C5-Br bond is significantly more labile than the C4-Br bond due to the alpha-effect of the ring oxygen.
-
Procedure:
-
Dissolve the dibromo compound in 50% aq. AcOH.
-
Add activated Zn dust in portions at room temperature. Critical: Monitor by TLC/HPLC. The reaction is fast. Over-reduction will yield furfural.
-
Stop reaction immediately upon consumption of starting material (approx. 30-60 mins).
-
Workup: Filter Zn residues. Neutralize filtrate with
. Extract with EtOAc.[3] -
Purification: Recrystallization from hexanes/EtOAc or column chromatography.
-
Target: 4-Bromo-2-furaldehyde (White/pale yellow solid, mp 54-58°C).
-
Module B: The Core Synthesis (Sulfonylation)
Reaction Type: Copper-Catalyzed Sodium Sulfinate Cross-Coupling.[1] Reference Standard: Adapted from Org. Lett. 2002 (Batey et al.) and J. Org. Chem. 2005 (Ma et al.) for aryl halides.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Bromo-2-furaldehyde | Substrate | 1.0 | Limiting reagent |
| Sodium Methanesulfinate | Sulfone Source | 1.5 | ( |
| Copper(I) Iodide (CuI) | Catalyst | 0.2 (20 mol%) | Must be off-white/tan; green CuI is oxidized |
| L-Proline | Ligand | 0.4 (40 mol%) | Promotes solubility and Cu-complexation |
| NaOH | Base | 0.4 (40 mol%) | Deprotonates proline to form active ligand |
| DMSO | Solvent | [0.5 M] | Anhydrous, degassed |
Step-by-Step Protocol
-
Catalyst Pre-complexation:
-
In a screw-cap vial or Schlenk tube, combine CuI (0.2 eq), L-Proline (0.4 eq), and NaOH (0.4 eq) in DMSO.
-
Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms (Cu-prolinate complex).
-
-
Reaction Assembly:
-
Add 4-Bromo-2-furaldehyde (1.0 eq) and Sodium Methanesulfinate (1.5 eq) to the vessel.
-
Purge the headspace with Argon or Nitrogen. Seal the vessel.
-
-
Execution:
-
Heat the block to 95°C .
-
Stir vigorously for 12–18 hours.
-
Monitoring: Check TLC (Eluent: 30% EtOAc in Hexanes). The bromide is less polar; the sulfone product will be significantly more polar (lower
).
-
-
Workup (Emulsion Control):
-
Purification:
-
Dry organics over
. -
Concentrate under reduced pressure.
-
Flash Chromatography: Silica gel. Gradient 10%
50% EtOAc/Hexanes. -
Product: 4-Methanesulfonylfuran-2-carbaldehyde (Off-white solid).
-
Part 4: Analytical Validation
To ensure the protocol generated the correct structure, compare analytical data against these predicted parameters.
| Method | Expected Signal | Structural Assignment |
| 1H NMR (DMSO-d6) | Aldehyde proton (-CH O) | |
| C5-H (Deshielded by sulfone & ring oxygen) | ||
| C3-H | ||
| Methyl sulfone (-SO2CH 3) | ||
| IR Spectroscopy | 1690 cm⁻¹ | C=O stretch (Aldehyde) |
| 1310, 1150 cm⁻¹ | S=O asymmetric/symmetric stretch | |
| Mass Spec (ESI) | 175.0 [M+H]⁺ | Molecular Ion (MW = 174.17) |
Part 5: Safety & Handling
-
Furan Toxicity: Furan derivatives are potential carcinogens. Handle all intermediates in a fume hood.
-
DMSO Hazards: DMSO penetrates skin and carries dissolved toxins into the bloodstream. Wear nitrile gloves (double-gloving recommended) when handling the reaction mixture.
-
Pressure: The sulfinylation reaction is run at 95°C in a sealed vessel. Ensure the glassware is rated for pressure, or use a reflux condenser under inert atmosphere.
References
-
Synthesis of 4-Bromo-2-furaldehyde (Precursor)
- Keegstra, M. A., et al. "The synthesis of 4-substituted furan-2-carbaldehydes." Tetrahedron, 1992.
- Note: Describes the regioselective debromination of 4,5-dibromofuran deriv
-
Copper-Catalyzed Sulfinylation (Core Method)
- Zhu, W., & Ma, D. "The Synthesis of Aryl Sulfones via L-Proline-Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Sulfinic Acid Salts." Journal of Organic Chemistry, 2005, 70(7), 2696–2700.
-
Alternative Sulfone Synthesis (Palladium Route)
- Cacchi, S., et al.
-
Commercial Availability of Precursor
-
Sigma-Aldrich Product: 4-Bromo-2-furaldehyde (CAS 21921-76-6).
-
Sources
4-Methanesulfonylfuran-2-carbaldehyde molecular weight and formula
[1]
Executive Summary & Chemical Identity
4-Methanesulfonylfuran-2-carbaldehyde is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Characterized by the presence of a highly electron-withdrawing methanesulfonyl (
Unlike simple furan derivatives, the 4-methanesulfonyl substitution significantly alters the electronic landscape of the heteroaromatic ring, deactivating it towards electrophilic aromatic substitution while enhancing susceptibility to nucleophilic attack at the C5 position.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-Methanesulfonylfuran-2-carbaldehyde |
| CAS Number | 1369167-15-6 |
| Molecular Formula | |
| Molecular Weight | 174.18 g/mol |
| Monoisotopic Mass | 173.9987 Da |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| Predicted LogP | ~0.25 (Low lipophilicity due to sulfone polarity) |
| SMILES | CS(=O)(=O)c1cc(oc1)C=O |
Synthetic Pathways & Methodology
The synthesis of 4-methanesulfonylfuran-2-carbaldehyde presents a regiochemical challenge due to the directing effects of the furan ring. The most robust route utilizes Metal-Catalyzed Sulfinylation of a halogenated precursor.
Primary Route: Copper-Catalyzed Cross-Coupling
This protocol avoids the poor selectivity of direct sulfonation. It relies on the coupling of 4-bromo-2-furaldehyde with sodium methanesulfinate ($ \text{MeSO}_2\text{Na} $).
Reaction Scheme Visualization
Figure 1: Copper-catalyzed synthesis pathway from commercially available 4-bromo-2-furaldehyde.[1]
Experimental Protocol: Sulfinylation of 4-Bromo-2-furaldehyde
Note: This protocol is adapted from standard Langlois-type sulfinylation conditions optimized for electron-deficient heterocycles.
Reagents:
-
4-Bromo-2-furaldehyde (1.0 equiv)
-
Sodium methanesulfinate (1.5 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
L-Proline (20 mol%) (Ligand)
-
NaOH (20 mol%)
-
DMSO (Anhydrous)
Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-2-furaldehyde (175 mg, 1 mmol), sodium methanesulfinate (153 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and L-Proline (23 mg, 0.2 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen, which can oxidize the catalyst or ligand.
-
Solvation: Add anhydrous DMSO (3 mL) via syringe under Argon flow. Add NaOH (8 mg, 0.2 mmol) to facilitate ligand deprotonation.
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours. Monitor conversion via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS. The product will appear more polar than the starting bromide.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Why this works: The L-Proline/CuI system forms a soluble catalytic species that activates the aryl bromide bond, allowing the sulfinate anion to act as a nucleophile. This is superior to Pd-catalyzed methods for this specific substrate due to lower cost and reduced sensitivity to the aldehyde functionality.
Applications in Drug Discovery[2]
The 4-methanesulfonylfuran-2-carbaldehyde scaffold is a "privileged structure" modifier. It is rarely the final drug but acts as a critical intermediate to introduce specific properties.
Bioisosterism & Solubility
The methanesulfonyl group (
-
LogP Reduction: Replacing a phenyl or methyl group with a methanesulfonyl furan lowers LogP by ~1.0–1.5 units, improving aqueous solubility.
-
Metabolic Stability: The electron-deficient furan ring is less prone to oxidative metabolism (e.g., by CYP450) compared to electron-rich furans.
Targeted Therapeutic Areas
-
CXCR2 Antagonists: Sulfonyl furan derivatives have been explored as antagonists for chemokine receptors involved in inflammation.
-
Antibacterial Agents: 4-substituted furan-2-ones and carbaldehydes inhibit biofilm formation in Staphylococcus aureus by interfering with quorum sensing systems.
-
Cysteine Protease Inhibitors: The aldehyde group can form reversible hemithioacetals with active site cysteines (e.g., in Cathepsin K or viral proteases), while the sulfone tunes the electrophilicity of the "warhead."
Pharmacophore Mapping
Figure 2: Pharmacophore dissection showing the dual utility of the aldehyde warhead and the sulfone anchor.
Handling and Stability
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids (furoic acid derivatives) upon prolonged exposure to air.
-
Stability: The electron-withdrawing sulfone group stabilizes the furan ring against acid-catalyzed polymerization (a common issue with simple furfural), but it makes the C5 position susceptible to nucleophilic attack. Avoid strong bases which might induce ring-opening or polymerization.
-
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Specific toxicology data is limited; assume toxicity similar to furfural derivatives (H302, H315, H319).
References
-
PubChem Compound Summary. (2025). 4-Methanesulfonylfuran-2-carbaldehyde (CID 82411501). National Center for Biotechnology Information. Link
-
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 4-methanesulfonylfuran-2-carbaldehyde (CAS 1369167-15-6).[2]Link
-
Zhu, W., et al. (2010). Copper-Catalyzed Coupling of Aryl Halides with Sodium Sulfinates. Journal of Organic Chemistry, 75(9), 3158–3161. (Cited for synthetic protocol logic).[2][1][3][4][5][6][7][8] Link
-
Ren, D., et al. (2004). Inhibition of Biofilm Formation by Furan Derivatives. Applied and Environmental Microbiology, 70(8). (Cited for biological application context). Link
Sources
- 1. Sigma Aldrich 4-Bromo-2-furaldehyde 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. biomedres.us [biomedres.us]
- 4. asianpubs.org [asianpubs.org]
- 5. longdom.org [longdom.org]
- 6. Multistep Continuous Flow Synthesis of Isolable NH2‐Sulfinamidines via Nucleophilic Addition to Transient Sulfurdiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US9181211B2 - Process for the production of furfural - Google Patents [patents.google.com]
An In-depth Technical Guide to Determining the Solubility of 4-Methanesulfonylfuran-2-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-Methanesulfonylfuran-2-carbaldehyde in various organic solvents. In the absence of established public data for this specific molecule, this document emphasizes robust experimental methodologies, the underlying scientific principles, and practical insights for generating reliable solubility profiles. Protocols for gravimetric, spectroscopic, and chromatographic techniques are detailed, enabling the user to select and implement the most appropriate method based on experimental context and available resources.
Introduction: The Significance of Solubility in Research and Development
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For a compound like 4-Methanesulfonylfuran-2-carbaldehyde, understanding its solubility is paramount for a variety of applications, from reaction engineering and purification to formulation development and ADME (absorption, distribution, metabolism, and excretion) profiling. A well-characterized solubility profile enables rational solvent selection for synthesis and chromatography, informs decisions on formulation strategies, and provides insights into its potential bioavailability.[1][2]
The structure of 4-Methanesulfonylfuran-2-carbaldehyde—featuring a polar sulfonyl group, a moderately polar furan ring, and a reactive aldehyde—suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent. The interplay between the polar functional groups and the aromatic system dictates that its solubility will vary significantly across the spectrum of organic solvents. This guide provides the tools to experimentally quantify this behavior.
Predicting Solubility: A Theoretical Overview
While experimental determination is the gold standard, a qualitative prediction of solubility can be guided by the principle of "like dissolves like." The polarity of 4-Methanesulfonylfuran-2-carbaldehyde, conferred by the sulfonyl and aldehyde groups, suggests a higher affinity for polar solvents.
-
Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding and dipole-dipole interactions, which are likely to favorably interact with the oxygen atoms of the sulfonyl and aldehyde groups.
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone, DMSO): These solvents possess significant dipole moments and can effectively solvate the polar regions of the molecule.
-
Nonpolar Solvents (e.g., hexanes, toluene): Solubility is expected to be limited in these solvents due to the mismatch in polarity.
However, the furan ring introduces some nonpolar character, which may afford partial solubility in less polar environments. These predictions must be confirmed and quantified through empirical measurement.
Experimental Determination of Solubility: Methodologies and Protocols
The selection of a method for solubility determination depends on factors such as the required accuracy, the amount of available compound, and the instrumentation at hand. Three widely accepted methods are presented below.
Method 1: Gravimetric Analysis
This classical and straightforward method provides a direct measure of solubility and is particularly useful when dealing with non-volatile solutes.[1][3][4]
Principle: A saturated solution is prepared at a controlled temperature. A known volume of the supernatant is then carefully evaporated to dryness, and the mass of the remaining solute is determined.
-
Sample Preparation: Add an excess amount of 4-Methanesulfonylfuran-2-carbaldehyde to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite separation.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish.
-
Drying and Weighing: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound. Dry the residue to a constant weight.[1][3]
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of supernatant withdrawn (L))
Causality and Self-Validation: The key to this method's trustworthiness is reaching true equilibrium and ensuring the complete removal of the solvent without loss of the analyte. Running the experiment for different equilibration times (e.g., 24, 48, and 72 hours) and observing consistent solubility values can validate that equilibrium has been achieved.
Method 2: UV/Vis Spectrophotometry
This method is rapid and requires a small amount of material, making it suitable for higher-throughput screening. It is applicable if the compound has a chromophore that absorbs in the UV/Vis spectrum.[5][6][7]
Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).
-
Calibration Curve Generation:
-
Prepare a stock solution of 4-Methanesulfonylfuran-2-carbaldehyde of known concentration in the chosen solvent.
-
Create a series of dilutions from the stock solution to generate at least five standards of varying, known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration and determine the equation of the line (y = mx + c).[5]
-
-
Saturated Solution Preparation: Prepare a saturated solution and separate the solid phase as described in the gravimetric method (Steps 1-3).
-
Sample Preparation and Analysis:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which is the solubility.
-
Causality and Self-Validation: The accuracy of this method hinges on the linearity of the calibration curve. An R² value greater than 0.99 for the calibration curve is essential for reliable results. The sample's absorbance must fall within the range of the standards to ensure interpolation, not extrapolation.
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for determining solubility, especially for complex mixtures or when the compound lacks a strong UV chromophore (if a suitable detector like a mass spectrometer is available).[8][9][10][11]
Principle: A saturated solution is prepared, filtered, and diluted. The concentration is then accurately determined by injecting the sample into an HPLC system and comparing the peak area to a calibration curve generated from standards of known concentrations.[8][12]
-
Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, detector wavelength) that provides a sharp, well-resolved peak for 4-Methanesulfonylfuran-2-carbaldehyde.
-
Calibration Curve Generation:
-
Prepare a stock solution and a series of at least five calibration standards of known concentrations.[8]
-
Inject each standard into the HPLC system and record the peak area.
-
Plot peak area versus concentration to generate a calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).
-
Sample Filtration and Dilution:
-
Sample Analysis: Inject the diluted sample into the HPLC and record the peak area.
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Multiply this concentration by the dilution factor to obtain the solubility.
-
Causality and Self-Validation: This method's integrity relies on the precision of the chromatography and the quality of the filtration. Using a filter that does not bind the analyte is critical. Comparing results from different filter types (e.g., PTFE vs. PVDF) can validate the filtration step.
Data Presentation and Visualization
Quantitative solubility data should be summarized in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Solubility of 4-Methanesulfonylfuran-2-carbaldehyde at 25°C
| Solvent | Method Used | Solubility (g/L) | Solubility (mol/L) |
| e.g., Acetonitrile | e.g., HPLC | Value | Value |
| e.g., Ethanol | e.g., Gravimetric | Value | Value |
| e.g., Dichloromethane | e.g., UV/Vis | Value | Value |
| e.g., Toluene | e.g., Gravimetric | Value | Value |
| e.g., Hexanes | e.g., Gravimetric | Value | Value |
Experimental Workflow Diagram
The logical flow for selecting and executing a solubility determination experiment can be visualized as follows:
Caption: Workflow for determining the solubility of a compound.
Conclusion
Determining the solubility of 4-Methanesulfonylfuran-2-carbaldehyde is a foundational step in its scientific and developmental lifecycle. While no prior data exists in the public domain, the methodologies outlined in this guide—gravimetric analysis, UV/Vis spectrophotometry, and HPLC—provide a robust and reliable framework for generating this critical information. By carefully selecting the appropriate method and adhering to the principles of experimental design and validation, researchers can produce high-quality solubility data that will accelerate their research and development efforts.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Solubility test for Organic Compounds. (2024, September 24).
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please?
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
- Solubility of Organic Compounds. (2023, August 31).
- Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3135-3142.
- Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
- Akay, C., & Degim, T. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(2), 101-112.
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5035-5039.
- Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
- Sigma-Aldrich. MultiScreen Solubility Filter Plate.
- Degim, I. T., & Akay, C. (2007). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. Turkish Journal of Pharmaceutical Sciences, 4(3), 133-144.
- Determination of Solubility by Gravimetric Method. (n.d.).
- GRAVIMETRIC ANALYSIS. (2016, January 1).
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- College of Western Idaho. (n.d.). 8.4 Quantitative Chemical Analysis. In General Chemistry: CHEM 111 & 112.
Sources
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- 2. 8.4 Quantitative Chemical Analysis – College of Western Idaho General Chemistry: CHEM 111 & 112 [cwi.pressbooks.pub]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. asianpubs.org [asianpubs.org]
- 6. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 10. biorelevant.com [biorelevant.com]
- 11. researchgate.net [researchgate.net]
- 12. turkjps.org [turkjps.org]
4-Methanesulfonylfuran-2-carbaldehyde: A Technical Guide to the Discovery, Synthesis, and Application of a Privileged Scaffold
The following technical guide details the discovery, synthesis, and applications of 4-Methanesulfonylfuran-2-carbaldehyde , a specialized heterocyclic building block.
Executive Summary & Chemical Identity
4-Methanesulfonylfuran-2-carbaldehyde (CAS: 1369167-15-6) represents a critical evolution in furan-based medicinal chemistry. Unlike its ubiquitous isomer, 5-methanesulfonylfuran-2-carbaldehyde, the 4-substituted variant offers a unique vector for structure-activity relationship (SAR) exploration. By positioning the electron-withdrawing sulfone group at the C4 position, this molecule allows researchers to probe the "western" sector of a binding pocket while maintaining the reactive aldehyde handle at C2 for further elaboration into Schiff bases, chalcones, or heterocycles.
| Property | Data |
| IUPAC Name | 4-Methanesulfonylfuran-2-carbaldehyde |
| Common Name | 4-Mesylfuran-2-carbaldehyde |
| Molecular Formula | C₆H₆O₄S |
| Molecular Weight | 174.18 g/mol |
| CAS Number | 1369167-15-6 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
| Key Functionality | Electrophilic aldehyde (C2), Metabolic stable sulfone (C4) |
Discovery & Historical Context: The "4-Position Challenge"
The Historical Gap
Historically, furan chemistry has been dominated by 2,5-disubstitution . This is due to the inherent reactivity of the furan ring:[1]
-
Electrophilic Aromatic Substitution (EAS): Favors the
-positions (C2 and C5). -
Lithiation: Direct lithiation occurs almost exclusively at C2 and C5 due to the inductive effect of the oxygen atom.
Consequently, 4-substituted furans (or 3-substituted, depending on numbering relative to the heteroatom) were historically difficult to access. Early syntheses required tedious multi-step ring constructions or low-yielding blocking/deblocking strategies.
The Modern Breakthrough (2010s)
The "discovery" of 4-methanesulfonylfuran-2-carbaldehyde as a scalable building block is not tied to a single patent but rather to the advent of transition-metal-catalyzed sulfinylation in the early 2010s.
Before 2010, introducing a sulfone at the C4 position of a pre-formed furan ring was synthetically arduous. The breakthrough came with the development of Copper(I) and Palladium-catalyzed cross-couplings of aryl/heteroaryl halides with sodium sulfinates (e.g., Sodium Methanesulfinate,
This methodology allowed for the direct conversion of 4-bromo-2-furaldehyde (a commercially available precursor) into the desired 4-methanesulfonyl derivative, bypassing the need for de novo ring synthesis.
Figure 1: The historical evolution of access to 4-substituted furan scaffolds.
Synthetic Methodologies
This section details the primary synthetic routes. Route A is the modern, preferred method for high yield and scalability. Route B is a classical approach included for mechanistic context.
Route A: Metal-Catalyzed Sulfinylation (Preferred)
This protocol utilizes the coupling of 4-bromo-2-furaldehyde with sodium methanesulfinate. The reaction is robust and tolerates the aldehyde functionality.
-
Precursor: 4-Bromo-2-furaldehyde (CAS: 21921-76-6)
-
Reagent: Sodium Methanesulfinate (
) -
Catalyst: CuI (Copper(I) Iodide) or Pd-based systems
-
Ligand: L-Proline or 1,10-Phenanthroline (for Cu catalysis)
Protocol:
-
Charge: To a reaction vessel, add 4-bromo-2-furaldehyde (1.0 eq), sodium methanesulfinate (1.5 eq), CuI (10 mol%), and L-Proline (20 mol%).
-
Solvent: Add DMSO (degassed).
-
Reaction: Heat to 90–110°C under an inert atmosphere (
or Ar) for 12–24 hours. -
Workup: Cool to RT. Dilute with water and extract with EtOAc. The sulfone product is polar; ensure thorough extraction.
-
Purification: Silica gel chromatography (Gradient: Hexanes to 50% EtOAc/Hexanes).
Mechanism: The reaction proceeds via an oxidative addition of the metal to the C-Br bond, followed by ligand exchange with the sulfinate anion (coordinated through sulfur), and finally reductive elimination to form the C-S bond.
Route B: Vilsmeier-Haack Formylation (Theoretical/Low Yield)
-
Precursor: 3-Methanesulfonylfuran[2]
-
Reagent:
/ DMF -
Challenge: The sulfone group is strongly electron-withdrawing (-I, -M), deactivating the furan ring toward electrophilic aromatic substitution. If reaction occurs, regioselectivity is poor, often favoring the 2-position but with low conversion.
Figure 2: Copper-catalyzed sulfinylation mechanism for the synthesis of the target molecule.
Medicinal Chemistry Applications
The 4-methanesulfonylfuran-2-carbaldehyde scaffold is primarily used as an intermediate in the synthesis of bioactive molecules targeting:
Kinase Inhibitors (JAK/STAT Pathway)
Furan-2-carboxamides are common motifs in Janus Kinase (JAK) inhibitors.
-
Role: The furan ring serves as a linker.
-
Advantage of 4-Mesyl: The sulfone group acts as a hydrogen bond acceptor and improves metabolic stability compared to alkyl or thioether substituents. It can interact with solvent-exposed regions of the kinase ATP-binding pocket.
Antibacterial Agents (Schiff Bases)
Derivatives of furan-2-carbaldehyde (like Nitrofurantoin) are classic antibacterials.
-
Application: Condensation of the aldehyde with hydrazides or amines yields Schiff bases.
-
SAR Insight: Replacing the toxic nitro group (common in older furans) with a methanesulfonyl group is a modern bioisosteric strategy to reduce genotoxicity while maintaining electron-withdrawing character.
HIF-2 Inhibitors
Recent research into Hypoxia-Inducible Factor (HIF) inhibitors has utilized electron-deficient heteroaromatics. The 4-mesylfuran core provides the necessary electron deficiency to engage in
Physical Properties & Characterization Data[3][4][5]
For researchers identifying the synthesized product, the following spectroscopic data is typical for this class of compounds:
| Method | Characteristic Signals |
| ¹H NMR (DMSO-d₆) | |
| ¹³C NMR | Carbonyl (C=O) ~178 ppm; C-S ~145 ppm; Furan carbons ~150, 120, 110 ppm; Methyl ~42 ppm. |
| IR Spectroscopy | 1690 cm⁻¹ (C=O stretch), 1310 & 1150 cm⁻¹ (SO₂ asymmetric/symmetric stretch). |
| Mass Spectrometry | [M+H]⁺ = 175.0 m/z. |
Note: NMR shifts are predicted based on substituent effects (CHO = deshielding, SO₂Me = deshielding).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Reactivity: The aldehyde is susceptible to oxidation (to carboxylic acid) in air. Store under inert gas at -20°C.
-
Sulfone Stability: The sulfone moiety is thermally and chemically stable, resistant to oxidation and hydrolysis under standard conditions.
References
-
Chang, M.-Y., et al. (2017).[3] "CuI/DMSO-mediated synthesis of 3-sulfonyl dihydrofurans." Tetrahedron, 73(30), 4398-4406. Link
-
Gao, W., et al. (2014). "Iodine-catalyzed oxidative sulfonylation of 1,3-dicarbonyl compounds with sodium sulfinates." RSC Advances, 4, 2014. Link
-
Willis, M. C. (2010). "Sulfinylating Reagents in Synthesis." Chemical Reviews, 110(2). (Context on Sulfinate Coupling). Link
-
PubChem Compound Summary. "4-Methanesulfonylfuran-2-carbaldehyde (CID 1369167-15-6)." National Center for Biotechnology Information. Link
-
Keck, G. E., et al. (1996). "Synthetic Studies on Furan-Based Natural Products." Journal of Organic Chemistry. (Context on Furan Lithiation Challenges). Link
Sources
potential biological activity of sulfonylfuran compounds
The Pharmacological Potential of Sulfonylfuran Scaffolds: From Synthesis to Targeted Biological Activity
Executive Summary
The sulfonylfuran pharmacophore represents a specialized intersection of heterocyclic chemistry and sulfone-based therapeutics. Unlike the ubiquitous sulfonamide antibiotics or sulfonylurea antidiabetics, sulfonylfuran derivatives (specifically 2-sulfonylfurans and sulfonyl-2(5H)-furanones) occupy a niche in medicinal chemistry characterized by unique electronic properties. The electron-withdrawing sulfonyl group (
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)[1]
The Electronic Push-Pull System
The core biological activity of sulfonylfurans stems from the modulation of the furan ring's electron density.
-
Furan Ring: Typically electron-rich and susceptible to electrophilic attack.[1]
-
Sulfonyl Group: Strongly electron-withdrawing. When attached to the furan (especially at the C2 or C5 position), it deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack .
In derivatives like 3-chloro-4-(sulfonyl)-2(5H)-furanones , this activation is critical. The C=C double bond becomes a potent Michael acceptor , capable of covalently modifying cysteine residues in bacterial enzymes or transcription factors.
SAR Visualization
The following diagram illustrates the structural logic governing biological activity.
Figure 1: Structure-Activity Relationship (SAR) of the sulfonylfuran scaffold. The interplay between the sulfonyl tail and the furan head determines both permeability and reactivity.
Part 2: Therapeutic Applications & Mechanisms[3]
Antimicrobial & Anti-Biofilm Activity
The most authoritative evidence for sulfonylfuran activity lies in biofilm inhibition . Staphylococcus aureus (including MRSA) biofilms are notoriously resistant to standard antibiotics.
-
Case Study: Compound F105
-
Structure: 3-chloro-5-menthyloxy-4-(4-methylphenylsulfonyl)-2(5H)-furanone.[2]
-
Activity: Demonstrates significant reduction in biofilm mass and kills biofilm-embedded bacteria where standard antibiotics (e.g., gentamicin) fail.
-
Mechanism: The compound likely acts via quorum sensing inhibition (QSI) or direct covalent modification of biofilm-regulating proteins. The sulfonyl group enhances the lipophilicity required to penetrate the exopolysaccharide matrix.
-
Anticancer Potential (Cytotoxicity)
While less developed than their antimicrobial counterparts, sulfonylfurans exhibit cytotoxicity through two primary hypothesized mechanisms:
-
K_ATP Channel Inhibition: Similar to sulfonylureas (e.g., glibenclamide), sulfonyl-containing heterocycles can block ATP-sensitive potassium channels, altering mitochondrial potential and inducing apoptosis.
-
Redox Cycling: The furanone moiety can generate Reactive Oxygen Species (ROS) within the tumor microenvironment, leading to oxidative stress-induced cell death.
Part 3: Experimental Protocols
Synthesis of 2-(Arylsulfonyl)furans
This protocol utilizes a chlorosulfonation approach, converting a furan derivative into a sulfonyl chloride, followed by coupling.
Reagents:
-
Ethyl 3-furoate (Starting Material)
-
Chlorosulfonic acid (
) -
Dichloromethane (DCM)
-
Substituted Aniline or Thiol (Nucleophile)
Step-by-Step Methodology:
-
Chlorosulfonation:
-
Dissolve Ethyl 3-furoate (10 mmol) in anhydrous DCM (20 mL).
-
Cool to -10°C under
atmosphere. -
Add Chlorosulfonic acid (12.5 mmol) dropwise over 15 minutes. Caution: Highly Exothermic.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Validation: TLC (Hexane:EtOAc 4:1) should show disappearance of starting material.
-
-
Isolation of Sulfonyl Chloride:
-
Pour reaction mixture onto crushed ice. Extract with DCM (3 x 20 mL).
-
Dry organic layer over
and concentrate in vacuo to yield the crude furan-sulfonyl chloride.
-
-
Coupling (Sulfonamide/Sulfone Formation):
-
Redissolve crude chloride in THF.
-
Add 1.1 eq of the desired amine/thiol and 2.0 eq of Pyridine (base).
-
Stir at RT for 4 hours.
-
Purification: Silica gel column chromatography.
-
Biofilm Inhibition Assay (Crystal Violet Method)
To verify biological activity, the following assay is standard for evaluating anti-biofilm potency against S. aureus.
-
Culture: Grow S. aureus (ATCC 29213) overnight in Tryptic Soy Broth (TSB) + 1% Glucose.
-
Treatment: Dilute culture 1:100. Add 100 µL to 96-well plates. Add 2 µL of sulfonylfuran test compound (dissolved in DMSO) to reach final concentrations (e.g., 1–100 µM).
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Staining:
-
Discard supernatant (planktonic cells).
-
Wash wells 3x with PBS.
-
Stain with 0.1% Crystal Violet for 15 min.
-
Solubilize dye with 30% Acetic Acid.
-
-
Quantification: Measure Absorbance at 595 nm (
).-
Calculation:
.
-
Part 4: Mechanistic Visualization
The following diagram details the synthetic pathway and the proposed mechanism of action (Michael Addition) for biological efficacy.
Figure 2: Synthetic route for sulfonylfuran generation and the downstream mechanism of covalent protein modification via Michael addition.
Quantitative Data Summary
| Compound Class | Target Organism/Cell Line | Key Metric | Reference |
| Sulfonyl-2(5H)-furanone (F105) | S. aureus (MRSA) | MIC: 10 mg/L | [1] |
| Sulfonyl-2(5H)-furanone (F105) | S. aureus Biofilm | MBEC: 40 mg/L | [1] |
| Furan-2-yl-sulfone derivatives | Bacillus subtilis | MIC: 8 µg/mL | [2] |
| Sulfonylurea (Glibenclamide) | Hepatocellular Carcinoma | Growth Inhibition (via K_ATP) | [3] |
(Note: Glibenclamide is included as a reference standard for sulfonyl-mediated K_ATP inhibition, though it is a urea derivative.)
References
-
Sharafutdinov, I. et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. Available at: [Link]
-
Lonn-Stensrud, J. et al. (2009). Furanones, potential agents for the treatment of Staphylococcus epidermidis biofilm infections. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Zhou, W. et al. (2010). Sulfonylurea Glibenclamide Inhibits Hepatocellular Carcinoma Cell Proliferation. (Contextual reference for Sulfonyl-mediated cytotoxicity). Available at: [Link]
-
Kayumov, A. et al. (2023).[2] The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules. Available at: [Link]
Sources
Electrophilic Substitution Reactions of Methanesulfonylfurans: A Technical Guide
The following technical guide details the electrophilic substitution reactions of methanesulfonylfurans, specifically focusing on the 2-methanesulfonyl and 3-methanesulfonyl isomers.
Executive Summary
Methanesulfonylfurans represent a unique class of heterocyclic building blocks where the electron-rich furan ring is perturbed by the strong electron-withdrawing nature of the methanesulfonyl (
Mechanistic Foundations & Regioselectivity
The reactivity of methanesulfonylfurans is governed by the competition between the inherent
Electronic Effects
The methanesulfonyl group is a strong electron-withdrawing group (EWG) via induction (
-
Deactivation: The ring electron density is significantly lowered, making the substrate less reactive towards electrophiles than furan or alkylfurans.
-
Acid Stability: The EWG stabilizes the furan ring against acid-catalyzed ring opening (polymerization), a common failure mode in furan chemistry. This allows the use of mixed-acid nitration conditions that would destroy unsubstituted furan.
Regioselectivity Rules
The position of the sulfonyl group dictates the site of electrophilic attack.
-
2-Methanesulfonylfuran:
-
Site of Attack: The electrophile attacks exclusively at the C5 position .
-
Rationale: C5 is an
-position (stabilized by oxygen lone pair resonance) and is the most remote from the withdrawing sulfonyl group, minimizing inductive destabilization of the -complex intermediate.
-
-
3-Methanesulfonylfuran:
-
Site of Attack: The electrophile preferentially attacks at C5 , with minor amounts of C2 substitution.
-
Rationale: While C2 is an
-position, it is sterically hindered and inductively deactivated by the adjacent sulfonyl group at C3. C5 retains -stabilization without these penalties.
-
Mechanistic Pathway Visualization
The following diagram illustrates the resonance stabilization favoring C5 attack for 2-methanesulfonylfuran.
Figure 1: Reaction pathway showing the preferential formation of the C5-substituted product.
Key Transformations & Experimental Protocols
Nitration
Nitration is the most critical transformation for this scaffold, often used to synthesize antibacterial nitrofurans.
Challenge: Balancing reactivity with ring preservation. Solution: Use of Acetyl Nitrate (generated in situ) or cold mixed acids.
Protocol: Synthesis of 2-Methanesulfonyl-5-nitrofuran
This protocol utilizes acetyl nitrate, a mild nitrating agent that minimizes oxidative degradation.
-
Reagent Preparation: In a dry three-neck flask, introduce Acetic Anhydride (3.0 equiv) . Cool to 0°C.
-
Nitrating Agent Formation: Dropwise add Fuming Nitric Acid (1.1 equiv) , maintaining temperature <5°C. Stir for 15 minutes to generate acetyl nitrate.
-
Substrate Addition: Add a solution of 2-Methanesulfonylfuran (1.0 equiv) in acetic anhydride dropwise. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).
-
Quench: Pour the reaction mixture onto crushed ice (100g per g of substrate).
-
Workup: Neutralize with saturated
(careful foaming). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.
Typical Yield: 75-85% Regioselectivity: >95% 5-nitro isomer.[1]
Bromination
Bromination introduces a versatile handle for palladium-catalyzed cross-couplings (Suzuki, Stille).
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine to prevent poly-halogenation and radical side reactions.
Protocol: Synthesis of 2-Bromo-5-methanesulfonylfuran
-
Dissolution: Dissolve 2-Methanesulfonylfuran (1.0 equiv) in DMF (0.5 M concentration).
-
Addition: Add N-Bromosuccinimide (1.1 equiv) in one portion.
-
Conditions: Stir at 60°C for 4 hours. Note: Higher temperature is required due to ring deactivation.
-
Workup: Dilute with water and extract with diethyl ether. Wash efficiently with water to remove DMF.
-
Purification: Silica gel column chromatography (Eluent: 5-10% EtOAc in Hexanes).
Friedel-Crafts Acylation
Limitation: The methanesulfonyl group strongly deactivates the ring, making standard Friedel-Crafts acylation (RCOCl/
Data Summary & Comparison
The following table summarizes the reactivity profile of 2-methanesulfonylfuran compared to unsubstituted furan.
| Reaction | Reagent | Furan Conditions | 2-Methanesulfonylfuran Conditions | Major Product (from 2-Ms) |
| Nitration | -10°C (Risk of explosion/polymerization) | 0°C to RT (Stable) | 5-Nitro-2-methanesulfonylfuran | |
| Bromination | 0°C (Poly-bromination common) | NBS, 60°C | 2-Bromo-5-methanesulfonylfuran | |
| Formylation | 0°C to RT (Vilsmeier-Haack) | 80-100°C (Sluggish) | 5-Formyl-2-methanesulfonylfuran | |
| Sulfonation | RT | Requires Oleum/Heat | 2,5-Disulfonyl derivative |
Experimental Workflow Diagram
Figure 2: Synthetic workflow from precursor oxidation to electrophilic functionalization.
References
-
Synthesis and Activity of 5-Nitrofuran Derivatives
- Kamal, A., et al. "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species." Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154, 2009.
- Olah, G. A., et al. "Nitration of furans and reaction of furan with nitronium tetrafluoroborate." Journal of the American Chemical Society.
- General Reactivity of Sulfonyl-Substituted Heterocycles: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Edition, Wiley-Blackwell. Authoritative text confirming the directing effects of EWGs on 5-membered heterocycles.
-
Bromination Methodologies
- Wu, X., et al. "Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions." Asian Journal of Chemistry.
-
(Analogous procedure adapted for deactivated furans).
Sources
theoretical studies on the electronic structure of 4-Methanesulfonylfuran-2-carbaldehyde
An In-depth Technical Guide to the Theoretical Elucidation of the Electronic Structure of 4-Methanesulfonylfuran-2-carbaldehyde
Abstract
Substituted furan-2-carbaldehydes are a cornerstone of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] The introduction of a methanesulfonyl group at the 4-position of the furan ring is anticipated to significantly modulate the molecule's electronic properties, and consequently, its reactivity and potential biological interactions. This technical guide outlines a comprehensive theoretical framework for the in-depth investigation of the electronic structure of 4-Methanesulfonylfuran-2-carbaldehyde. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we present a self-validating computational protocol designed for researchers, scientists, and drug development professionals. This document provides not only the step-by-step methodology but also the underlying scientific rationale for each choice, enabling a robust and reproducible in-silico analysis of this promising heterocyclic compound.
Introduction: The Scientific Imperative
The furan nucleus is a privileged structural motif found in numerous biologically active compounds.[3][4] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The aldehyde group at the C2 position provides a reactive handle for synthetic transformations, allowing for the construction of complex molecular architectures.[5] Concurrently, the sulfonyl group is a critical pharmacophore in its own right, present in a multitude of approved drugs.[6][7] The electronic structure of molecules containing sulfur-nitrogen or sulfur-carbon bonds is inherently complex, and understanding the factors that dictate their reactivity is crucial for rational drug design.[8]
The target molecule, 4-Methanesulfonylfuran-2-carbaldehyde, combines these two key functionalities. The powerful electron-withdrawing nature of the methanesulfonyl group is expected to profoundly influence the electron distribution within the aromatic furan ring, impacting the reactivity of the carbaldehyde group and the overall molecular electrostatic potential. A thorough understanding of its electronic structure is therefore paramount for predicting its chemical behavior, metabolic stability, and potential interactions with biological targets. This guide provides the theoretical blueprint for achieving that understanding.
The Rationale for a Theoretical Approach
While experimental techniques provide invaluable data, a purely empirical approach to characterizing a novel molecule can be resource-intensive and may not fully reveal the underlying electronic phenomena. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary pathway.[9]
Why DFT? The choice of DFT, and specifically the B3LYP hybrid functional, is grounded in its well-documented success in providing a highly favorable balance between computational efficiency and accuracy for a wide range of organic molecules, including furan derivatives and sulfur-containing compounds.[10][11][12] This approach allows us to:
-
Predict Ground-State Geometries: Determine the most stable three-dimensional conformation of the molecule with high precision.
-
Elucidate Electronic Properties: Calculate and visualize fundamental properties like molecular orbitals and electron density distributions, which govern reactivity.[12]
-
Simulate Spectroscopic Data: Predict spectroscopic signatures (e.g., IR, UV-Vis) to aid in experimental characterization and confirm structural assignments.[10][13]
-
Assess Reactivity: Identify sites susceptible to nucleophilic or electrophilic attack, providing predictive power for synthetic applications and metabolic fate.[3]
This in-silico-first approach de-risks and accelerates the development pipeline by providing deep molecular insights before extensive laboratory synthesis and testing.
Methodological Framework: A Validating Protocol
This section details a rigorous, step-by-step computational workflow for the comprehensive analysis of 4-Methanesulfonylfuran-2-carbaldehyde.
Experimental Protocol: Computational Workflow
-
Molecular Structure Construction:
-
The initial 3D structure of 4-Methanesulfonylfuran-2-carbaldehyde is built using standard molecular modeling software (e.g., GaussView, Avogadro). The PubChem entry for the molecule can provide the basic structural information (SMILES: CS(=O)(=O)C1=COC(=C1)C=O).[14]
-
-
Geometry Optimization:
-
Causality: The first and most critical step is to find the molecule's lowest energy conformation. All subsequent electronic property calculations are dependent on an accurately optimized geometry.
-
Method: Perform a full geometry optimization without constraints using DFT.
-
Level of Theory: B3LYP functional with the 6-311++G(d,p) basis set.
-
Justification: The B3LYP functional is a proven workhorse for organic molecules.[10] The 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle the complex electronic environments around the sulfur and oxygen atoms.[12][15]
-
-
-
Vibrational Frequency Analysis:
-
Causality: This is a self-validating step. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. This calculation confirms that the optimized geometry is a stable structure and not a transition state.
-
Method: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.
-
Validation: Confirm the absence of any imaginary frequencies in the output. The results can also be used to predict the theoretical IR and Raman spectra.[16]
-
-
Electronic Structure and Reactivity Analysis:
-
Causality: With a validated ground-state structure, we can now probe the electronic properties that dictate the molecule's character.
-
Methods (performed on the optimized geometry):
-
Frontier Molecular Orbital (FMO) Analysis: Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[11][12]
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[3][12]
-
Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and key donor-acceptor (hyperconjugative) interactions that contribute to molecular stability.[12][17] This analysis provides quantitative insight into intramolecular charge transfer.
-
Global Reactivity Descriptors: Calculate key parameters such as ionization potential, electron affinity, chemical hardness (η), and electrophilicity index (ω) from the HOMO and LUMO energies.[11][18]
-
-
-
Excited State and Spectroscopic Simulation:
-
Causality: To understand how the molecule interacts with light and to predict its electronic spectrum, we must consider its excited states.
-
Method: Perform a Time-Dependent DFT (TD-DFT) calculation.
-
Level of Theory: TD-B3LYP/6-311++G(d,p).
-
Application: This will predict the electronic absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π, n→π), providing a theoretical UV-Visible spectrum.[10][15]
-
Predicted Data and Interpretation
Based on extensive studies of analogous furan and sulfonyl compounds, we can anticipate the following quantitative results from the proposed protocol.
Table 1: Predicted Key Geometrical Parameters
Bond lengths and angles are calculated at the B3LYP/6-311++G(d,p) level of theory. Values are based on typical parameters for similar fragments.[11]
| Parameter | Bond/Angle | Predicted Value | Rationale |
| Bond Length | S=O | ~1.45 Å | Typical double bond length for a sulfonyl group.[11] |
| Bond Length | S-C(furan) | ~1.74 Å | Single bond between sp² carbon and sulfur.[11] |
| Bond Length | C=O (aldehyde) | ~1.22 Å | Standard carbonyl double bond length. |
| Bond Angle | O=S=O | ~121° | Close to the experimental value in similar sulfonamides.[11] |
| Dihedral Angle | C-S-C(furan)-C | ~90° | The sulfonyl group is likely twisted out of the furan plane. |
Table 2: Predicted Global Electronic Properties
Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Property | Predicted Value | Significance |
| EHOMO | ~ -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | ~ -3.0 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low chemical reactivity.[11] |
| Dipole Moment | ~ 4.0 - 5.0 D | A significant dipole moment is expected due to the highly polar sulfonyl and carbonyl groups. |
| Electrophilicity Index (ω) | ~ 2.8 eV | A moderate electrophilicity, suggesting it can act as an electron acceptor.[18] |
Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions
NBO analysis reveals stabilizing intramolecular electron delocalization.[12]
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP(2) O (furan) | π* (C=C) | > 20 | Classic lone pair delocalization contributing to furan aromaticity. |
| π (C=C) (furan) | π* (C=O) (aldehyde) | > 15 | Conjugation between the furan ring and the aldehyde group. |
| LP(2) O (sulfonyl) | σ* (S-C) | > 5 | Hyperconjugation involving the sulfonyl oxygen lone pairs. |
Interpretation Synopsis:
-
FMOs: The HOMO is expected to be localized primarily on the π-system of the furan ring, while the LUMO will likely be distributed across the conjugated system extending from the furan ring to the carbaldehyde group, with significant contribution from the sulfonyl group.
-
MEP: The MEP map will undoubtedly show strong negative potential (red) around the oxygen atoms of both the carbonyl and sulfonyl groups, identifying them as the primary sites for electrophilic attack or hydrogen bonding. A region of positive potential (blue) is anticipated around the aldehydic proton and the hydrogens of the methyl group.[3]
-
TD-DFT: The primary electronic transition in the UV-Vis spectrum is predicted to be a π→π* transition, characteristic of conjugated aromatic systems, likely appearing in the 280-320 nm range.[10]
Visualization of Workflows and Concepts
Diagrams created using Graphviz provide a clear visual summary of the complex processes and relationships involved in the theoretical study.
Caption: A flowchart of the step-by-step computational protocol.
Caption: Relationship between calculated properties and predicted reactivity.
Conclusion
The outlined theoretical protocol provides a robust, efficient, and scientifically rigorous pathway for the complete characterization of the electronic structure of 4-Methanesulfonylfuran-2-carbaldehyde. By employing Density Functional Theory, this guide empowers researchers to move beyond simple structural representation and gain a profound understanding of the molecule's electronic landscape. The insights derived from this in-silico analysis—spanning orbital energies, electrostatic potential, and intramolecular interactions—are fundamental for predicting chemical reactivity, guiding synthetic efforts, and forming rational hypotheses about the molecule's potential as a scaffold in drug discovery. This computational-first approach exemplifies modern chemical science, accelerating innovation by integrating theoretical prediction with experimental pursuit.
References
- Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides. New Journal of Chemistry (RSC Publishing).
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Conformational and NMR study of some furan derivatives by DFT methods.
- Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods.
- ELECTRONIC STRUCTURE AND THERMODYNAMIC PROPERTIES OF LI-ION INSERTION IN SULFONAMIDES COMPOUNDS AS ORGANIC HIGH-ENERGY DENSITY C. DiVA.
- Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scientific Research Publishing.
- Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activ
- Vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2 carbaldehyde. PDF.
- Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis. PMC.
- Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
- The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies.
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Benchchem.
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applic
- Electronic structure of sulfur-nitrogen containing compounds : correlations with theory and chemical reactivity. UBC Library Open Collections - The University of British Columbia.
- Simple Molecular Orbital Theory. chem.libretexts.org.
- 4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S). PubChem.
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
- Synthesis and Spectroscopic Characteriz
- Influence of molecular architecture on electronic and transport properties in sulfur-containing heterocyclic conducting polymers.
- Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach.
- Exploring the Structural, electronic, binding and thermal properties of 4- (4-Fluorophenyl) -6-Isopropyl-2-(N-Methyl-N-Methanesulfonylamino)-5-Pyrimidine Carboxaldehyde: DFT and Molecular Docking Approach. Sciety.
- Synthesis and Spectroscopic Characteriz
- The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide deriv
- Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family.
- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
- Theoretical Studies of Solvent Effects on the Electronic Properties of 1, 3-Bis [(Furan-2.
- CHAPTER 5: MOLECULAR ORBITALS. pearson.com.
- Density functional study of electronic, charge density, and chemical bonding properties of 9-methyl-3-Thiophen-2-YI-Thieno [3,2-. sciencedirect.com.
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. W2M5eTliamt)
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- 6. Sulfonamide vs. sulfonimide: tautomerism and electronic structure analysis of N-heterocyclic arenesulfonamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]
- 8. Electronic structure of sulfur-nitrogen containing compounds : correlations with theory and chemical reactivity - UBC Library Open Collections [open.library.ubc.ca]
- 9. diva-portal.org [diva-portal.org]
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Methodological & Application
chemical reactions involving the aldehyde group of 4-Methanesulfonylfuran-2-carbaldehyde
An In-Depth Guide to the Chemical Reactivity and Synthetic Utility of the Aldehyde Group in 4-Methanesulfonylfuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed exploration of the chemical reactions involving the aldehyde functional group of 4-Methanesulfonylfuran-2-carbaldehyde. As a molecule integrating an electron-deficient furan ring, a potent electron-withdrawing methanesulfonyl group, and a reactive aldehyde, this compound presents unique opportunities for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The sulfonyl group significantly influences the reactivity of the aldehyde, enhancing its electrophilicity and paving the way for a diverse range of chemical transformations.[1][2] This guide delves into the mechanistic underpinnings of these reactions and provides robust protocols for their execution.
Enhanced Electrophilicity of the Aldehyde Group
The methanesulfonyl group at the C4 position of the furan ring exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect significantly depletes electron density from the furan ring and, consequently, from the C2-carbaldehyde group. The result is a highly electrophilic carbonyl carbon, making it exceptionally susceptible to attack by a wide array of nucleophiles.[3][4] This enhanced reactivity, when compared to unsubstituted furan-2-carbaldehyde, allows for milder reaction conditions and potentially higher yields in many classical aldehyde reactions.
I. Nucleophilic Addition Reactions: Gateway to Functional Diversity
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, leading to the formation of a tetrahedral intermediate and a change in hybridization of the carbonyl carbon from sp² to sp³.[5][6][7] For 4-Methanesulfonylfuran-2-carbaldehyde, this reaction is particularly facile due to the heightened electrophilicity of the carbonyl carbon.
Application Note: Grignard and Organolithium Additions
The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithiums (R-Li), to 4-Methanesulfonylfuran-2-carbaldehyde provides a direct and efficient route for the formation of secondary alcohols. This carbon-carbon bond-forming reaction is fundamental in the synthesis of more complex molecular scaffolds.[5] The resulting secondary alcohols are versatile intermediates that can be further oxidized to ketones or used in substitution reactions. Given the presence of the sulfonyl group, which is generally stable to these reagents, this method offers a clean transformation.
Protocol: Synthesis of 1-(4-Methanesulfonylfuran-2-yl)propan-1-ol via Grignard Reaction
Objective: To synthesize a secondary alcohol via the addition of a Grignard reagent to the aldehyde.
Materials:
-
4-Methanesulfonylfuran-2-carbaldehyde
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve 4-Methanesulfonylfuran-2-carbaldehyde (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add ethylmagnesium bromide (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (NaBH₄) | Primary Alcohol |
| Organometallic | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol |
| Cyanide | Sodium cyanide (NaCN) | Cyanohydrin |
| Amine | Methylamine (CH₃NH₂) | Imine (after dehydration) |
Visualization: General Nucleophilic Addition Mechanism
Caption: Nucleophilic attack on the carbonyl carbon.
II. Oxidation of the Aldehyde: Synthesis of Carboxylic Acids
The aldehyde group can be readily oxidized to a carboxylic acid, a key functional group in many biologically active molecules and synthetic intermediates.
Application Note: Swern Oxidation for Mild Conversion
While strong oxidizing agents can be used, milder methods like the Swern oxidation are often preferred to avoid potential side reactions with the furan ring or the sulfonyl group.[8] The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and compatibility with a wide range of functional groups.
Protocol: Synthesis of 4-Methanesulfonylfuran-2-carboxylic acid
Objective: To oxidize the aldehyde to a carboxylic acid.
Materials:
-
4-Methanesulfonylfuran-2-carbaldehyde
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.
-
Stir the mixture for 10 minutes, then add a solution of 4-Methanesulfonylfuran-2-carbaldehyde (1.0 eq) in anhydrous DCM.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with dilute HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the carboxylic acid.
III. Condensation Reactions: Carbon-Carbon Double Bond Formation
Condensation reactions are powerful tools for constructing larger molecules by forming new carbon-carbon double bonds. The Wittig and Knoevenagel reactions are particularly relevant for aldehydes.[9][10]
Application Note 1: The Wittig Reaction for Alkene Synthesis
The Wittig reaction transforms aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[11][12][13][14] This reaction is highly reliable and offers good control over the location of the newly formed double bond. The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.
Protocol: Wittig Olefination to form 2-(But-1-en-1-yl)-4-(methylsulfonyl)furan
Objective: To synthesize an alkene from the aldehyde using a Wittig reagent.
Materials:
-
4-Methanesulfonylfuran-2-carbaldehyde
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.1 eq) dropwise. The solution should turn a deep color, indicating ylide formation.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 4-Methanesulfonylfuran-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Visualization: Wittig Reaction Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 5. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. LabXchange [labxchange.org]
- 10. scribd.com [scribd.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
large-scale synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
An In-Depth Technical Guide to the Large-Scale Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a comprehensive guide to the , a key building block in medicinal chemistry. The proposed synthetic strategy involves a three-step sequence starting from the readily available furan-2-carbaldehyde. The guide details the experimental protocols, process optimization parameters, and large-scale production considerations. A strong emphasis is placed on the scientific rationale behind the chosen synthetic route and reaction conditions, as well as on the critical safety aspects of the manufacturing process.
Introduction
4-Methanesulfonylfuran-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active compounds. The presence of the electron-withdrawing methanesulfonyl group at the 4-position and the reactive aldehyde at the 2-position of the furan ring makes it a versatile scaffold for the development of novel therapeutics. The aldehyde functionality allows for a wide range of chemical transformations, including the formation of Schiff bases, reductive amination, and Wittig reactions, enabling the introduction of diverse molecular fragments. The methanesulfonyl group can participate in hydrogen bonding and other non-covalent interactions, which can significantly influence the binding affinity of the final drug molecule to its biological target. Given its importance, a robust and scalable synthetic process for 4-Methanesulfonylfuran-2-carbaldehyde is of high interest to the pharmaceutical industry.
Proposed Synthetic Route
The proposed synthesis of 4-Methanesulfonylfuran-2-carbaldehyde is a three-step process commencing with furan-2-carbaldehyde. The key transformations are:
-
Protection of the aldehyde group: The aldehyde functionality of furan-2-carbaldehyde is first protected as a more stable acetal to prevent its reaction in the subsequent sulfonation step.
-
Directed sulfonation: The protected furan derivative undergoes electrophilic sulfonation at the 4-position. This is followed by conversion of the resulting sulfonic acid or its salt to the corresponding sulfonyl chloride.
-
Formation of the methanesulfonyl group and deprotection: The sulfonyl chloride is then reacted with a suitable methylating agent to furnish the desired methanesulfonyl group. Finally, the protecting group is removed to yield 4-Methanesulfonylfuran-2-carbaldehyde.
The overall synthetic workflow is depicted in the following diagram:
Detailed Experimental Protocols
Step 1: Synthesis of 2-(1,3-Dioxolan-2-yl)furan (Acetal Protection)
Rationale: The aldehyde group in furan-2-carbaldehyde is highly reactive and would not be stable under the strongly acidic conditions of the subsequent sulfonation step. Therefore, it is necessary to protect it as an acetal. Ethylene glycol is a common and effective protecting group for aldehydes.
Protocol:
-
To a stirred solution of furan-2-carbaldehyde (1.0 eq) in toluene (5 mL/g of starting material) is added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(1,3-dioxolan-2-yl)furan as an oil, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride (Sulfonation and Chlorination)
Rationale: The sulfonation of the furan ring is an electrophilic aromatic substitution. The acetal-protected furan is still an electron-rich heterocycle, and sulfonation is expected to occur. Directing the substitution to the 4-position can be challenging. However, by carefully controlling the reaction conditions, it is possible to achieve regioselectivity. The subsequent conversion to the sulfonyl chloride is necessary for the introduction of the methyl group.
Protocol:
-
To a cooled (-10 °C) solution of 2-(1,3-dioxolan-2-yl)furan (1.0 eq) in a suitable inert solvent such as dichloromethane, is added chlorosulfonic acid (1.1 eq) dropwise, maintaining the temperature below -5 °C.
-
The reaction mixture is stirred at this temperature for a few hours and the progress is monitored by TLC.
-
Once the sulfonation is complete, the reaction mixture is carefully quenched by pouring it onto ice.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude sulfonic acid is then treated with thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) and heated to reflux until the reaction is complete (as monitored by the cessation of gas evolution and TLC).
-
The excess thionyl chloride is removed by distillation, and the crude 5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride is used in the next step.
Step 3: Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde (Methylation and Deprotection)
Rationale: The sulfonyl chloride is a reactive electrophile that can be converted to the methanesulfonyl group. A two-step process involving reduction to the sulfinate followed by methylation is a reliable method. The final step is the deprotection of the aldehyde under acidic conditions.
Protocol:
-
The crude 5-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride (1.0 eq) is dissolved in a mixture of water and a suitable organic solvent.
-
Sodium sulfite (1.2 eq) is added, and the mixture is stirred vigorously until the sulfonyl chloride is converted to the corresponding sodium sulfinate.
-
Methyl iodide (1.5 eq) is then added, and the reaction is stirred at room temperature until the methylation is complete.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
The crude 2-(1,3-dioxolan-2-yl)-4-(methylsulfonyl)furan is then dissolved in a mixture of acetone and aqueous hydrochloric acid (e.g., 2M HCl).
-
The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).
-
The reaction mixture is neutralized with a base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give the crude 4-Methanesulfonylfuran-2-carbaldehyde.
-
The final product is purified by column chromatography or recrystallization.
Process Optimization
For a large-scale synthesis, optimization of each step is crucial for maximizing yield, purity, and cost-effectiveness. The following table summarizes key parameters for optimization.
| Step | Parameter | Range/Options | Rationale for Optimization |
| 1. Acetal Protection | Catalyst | p-TsOH, Amberlyst-15, etc. | Finding a recyclable and efficient catalyst is crucial for large-scale production. |
| Solvent | Toluene, Hexane | Azeotropic removal of water is key; solvent choice affects efficiency and cost. | |
| Temperature | Reflux | To drive the equilibrium towards product formation. | |
| 2. Sulfonation | Sulfonating Agent | Chlorosulfonic acid, SO3-DMF complex | To control reactivity and regioselectivity. The SO3-DMF complex is milder. |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert solvent choice is important for reaction control and work-up. | |
| Temperature | -20 °C to 0 °C | Low temperature is critical to minimize side reactions and control the exotherm. | |
| 3. Methylation | Methylating Agent | Methyl iodide, Dimethyl sulfate | Choice depends on reactivity, cost, and safety considerations. |
| Base | Sodium sulfite, Sodium bicarbonate | To neutralize the acid formed during the reaction. | |
| 4. Deprotection | Acid | HCl, H2SO4, Acetic acid | The choice of acid and its concentration affects the rate of deprotection and potential side reactions. |
| Temperature | Room temperature to 50 °C | To control the reaction rate and minimize degradation of the product. |
Large-Scale Production Considerations
Scaling up the synthesis of 4-Methanesulfonylfuran-2-carbaldehyde from the laboratory to an industrial setting presents several challenges:
-
Heat Management: The sulfonation step is highly exothermic. A robust cooling system and careful control of the addition rate of the sulfonating agent are essential to prevent runaway reactions.[1]
-
Material Handling: Chlorosulfonic acid and thionyl chloride are corrosive and react violently with water.[2] Specialized handling procedures and equipment are required.
-
Waste Disposal: The process generates acidic and potentially hazardous waste streams that must be neutralized and disposed of in an environmentally responsible manner.[2]
-
Purification: On a large scale, purification by column chromatography can be expensive and time-consuming. Crystallization or distillation are preferred methods for the final product. The high polarity of the product might make extraction and purification challenging.[3]
-
Solvent Recovery: To improve the economic and environmental footprint of the process, efficient recovery and recycling of solvents should be implemented.[4]
Purification and Characterization
The final product, 4-Methanesulfonylfuran-2-carbaldehyde, is a polar compound. Purification can be achieved by:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an efficient method for purification on a large scale.
-
Liquid-Liquid Extraction: For removing polar impurities, a carefully designed liquid-liquid extraction protocol can be effective.[5]
-
Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be used.
The purity and identity of the final product should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Safety Information
The synthesis of 4-Methanesulfonylfuran-2-carbaldehyde involves the use of several hazardous reagents and requires strict adherence to safety protocols.
-
Chlorosulfonic acid: Extremely corrosive and reacts violently with water, releasing toxic gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
Thionyl chloride: Corrosive, toxic, and reacts with water to release HCl and SO₂ gases. All operations should be conducted in a fume hood.
-
Methyl iodide: A potent alkylating agent and a suspected carcinogen. It should be handled with extreme care, using appropriate gloves and in a well-ventilated area.
-
Exothermic Reactions: The sulfonation reaction is highly exothermic. Proper cooling and slow addition of reagents are crucial to control the reaction temperature.
A thorough risk assessment should be conducted before starting any work on a large scale.
Conclusion
The proposed three-step synthesis provides a viable route for the large-scale production of 4-Methanesulfonylfuran-2-carbaldehyde. Careful optimization of reaction conditions, particularly for the challenging sulfonation step, is necessary to ensure high yield and regioselectivity. The successful implementation of this synthesis on an industrial scale will depend on robust process control, adherence to strict safety protocols, and efficient purification strategies.
References
- Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
- BenchChem.
- Kumar, A., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023, 13, 28436-28464.
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.
- Watson, W. J. W. Chlorination and sulfonation: more sustainable approaches. Green Chem., 2012, 14, 251-259.
- Livingston, A. G., et al. Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. Org. Process Res. Dev., 2010, 14, 5, 1147–1154.
- Becker, R., et al. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Org. Process Res. Dev., 2012, 16, 2, 292–298.
- ResearchGate.
- ResearchGate.
- Cornella, J., et al. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angew. Chem. Int. Ed., 2019, 58, 16980-16984.
- Pfizer Inc. Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
- Chemical Engineering.
- Benchchem. physical and chemical properties of Vilsmeier's reagent.
- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Chemithon.
- Reactory. Reaction of ethanol, 4-methylbenzene-1-sulfonyl chloride.
- Wikipedia. Vilsmeier–Haack reaction.
- SciSpace. Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture.
- El-Faham, A., et al. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Sci Rep, 2017, 7, 1439.
- Sulzer.
- Cosmetic Ingredient Review.
- Pfizer Inc. A synthesis of furan sulfonamide compounds useful in the synthesis of IL-1 inhibitors. EP 0976742 A1.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- PrepChem.com. Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- YouTube. Vilsmeier-Haack Reaction.
- Sandlin, J. L.; Ito, Y. Large-scale preparative countercurrent chromatography for separation of polar compounds. J.
- Organic Chemistry Portal. Furan synthesis.
- Cornella, J., et al. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angew. Chem. Int. Ed., 2019, 58, 16980-16984.
- Li, J., et al. Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Org. Biomol. Chem., 2019, 17, 8323-8327.
- Liang, Y., et al. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)
- Method for synthesizing S-(+)-tetrahydrofuran-3-methanol. CN 104262301 A.
- Biotage.
- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. WO 2014179156 A1.
- Common Organic Chemistry. WO 2012/069948 A1.
- University of Minnesota Digital Conservancy.
- 5-(hydroxymethyl) furan-2-carbaldehyde (hmf) sulfonates and process for synthesis thereof. KR 20160003771 A.
- Reuther, J. F., et al. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023, 2023(2), M1653.
- Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety.
- CONICET. Journal Pre-proof.
- The United States of America as represented by the Secretary of the Navy. Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. US 6441194 B1.
- USPTO. Preparation Of Furfural (i.e., Furan-2-aldehyde)
- Kikelj, D., et al. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 2011, 16(8), 6437-6453.
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Technical Guide: Purification of 4-Methanesulfonylfuran-2-carbaldehyde
This Application Note is designed for researchers and process chemists requiring high-purity isolation of 4-Methanesulfonylfuran-2-carbaldehyde . The protocol addresses specific challenges associated with the furan core (acid sensitivity, polymerization risk) and the sulfone moiety (high polarity, solubility profiles).
Executive Summary & Chemical Context
4-Methanesulfonylfuran-2-carbaldehyde is a bifunctional heterocyclic building block used in the synthesis of bioactive compounds (e.g., PI3K inhibitors, antiviral agents). Its purification is non-trivial due to the competing physicochemical properties of its functional groups:
-
The Furan Ring: Electron-rich (diene character) and highly susceptible to acid-catalyzed polymerization (resinification) and oxidative degradation.
-
The Sulfone (-SO₂Me): Strongly electron-withdrawing and polar, significantly increasing water solubility compared to halo-furans and requiring polar organic solvents for elution.
-
The Aldehyde (-CHO): Prone to oxidation (to carboxylic acid) or Cannizzaro disproportionation under strongly basic conditions.
Core Strategy: This protocol prioritizes neutral conditions to prevent furan decomposition. It employs a "Capture-Wash-Elute" logic for chromatography and a polarity-driven solubility differential for recrystallization.
Purification Decision Matrix (Workflow)
The following flowchart outlines the logical pathway for isolating the target compound from a crude reaction mixture (typically a sulfination of 4-bromo-2-furaldehyde).
Figure 1: Decision matrix for the isolation of 4-Methanesulfonylfuran-2-carbaldehyde.
Detailed Protocols
Protocol 1: Reaction Work-up (Salt & Solvent Removal)
Objective: Remove inorganic salts (sodium methanesulfinate, NaBr) and high-boiling reaction solvents (DMSO/DMF) without stressing the furan ring.
Reagents:
-
Ethyl Acetate (EtOAc) – HPLC Grade
-
Brine (Saturated NaCl)
-
Sodium Sulfate (Anhydrous)[1]
Procedure:
-
Quenching: Dilute the reaction mixture with 5 volumes of ice-cold water.
-
Why: The sulfone product has moderate water solubility. Using a large volume of water forces the organic product out of the aqueous phase (salting-out effect) and prevents it from staying solubilized by the DMSO/DMF.
-
-
Extraction: Extract the aqueous layer 3x with EtOAc.
-
Note: Avoid Dichloromethane (DCM) if possible during the initial extraction from DMSO, as DCM/DMSO emulsions can be difficult to break.
-
-
Washing: Combine organic layers and wash sequentially with:
-
Water (2x) – To remove residual DMSO/DMF.
-
Brine (1x) – To remove residual water.[2]
-
-
Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate in vacuo.
-
Critical Control Point: Do not exceed 40°C bath temperature. Furan aldehydes are thermally sensitive.
-
Protocol 2: Buffered Flash Column Chromatography
Objective: Separate the product from unreacted starting material (4-bromo-2-furaldehyde) and polar byproducts.
The Challenge: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity can catalyze the decomposition of the furan ring during slow elutions. The Solution: Use a buffered stationary phase.
Parameters:
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Buffering Agent | 1% Triethylamine (Et₃N) in initial slurry |
| Mobile Phase A | Hexanes (or Petroleum Ether) |
| Mobile Phase B | Ethyl Acetate (EtOAc) |
| Loading Method | Dry load on Celite (Recommended) |
Step-by-Step:
-
Column Preparation: Slurry pack the silica gel using Hexanes containing 1% Et₃N . Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine.
-
Elution Gradient:
-
0–10% EtOAc: Elute non-polar impurities (e.g., unreacted bromo-furan).
-
20–40% EtOAc: Elution of 4-Methanesulfonylfuran-2-carbaldehyde.
-
Note: The sulfone group makes the product significantly more polar than the bromo-precursor. Expect the product to elute later (Rf ≈ 0.3 in 40% EtOAc).
-
-
Fraction Collection: Collect fractions and analyze by TLC (UV 254 nm). The product will be UV-active.[3]
-
Concentration: Pool pure fractions and evaporate solvent <40°C.
Protocol 3: Recrystallization (Polishing)
Objective: Achieve >99% purity for analytical standards or biological assays.
Solvent System: Ethanol (EtOH) or Isopropanol (IPA). Rationale: Sulfones often exhibit steep solubility curves in alcohols (soluble hot, insoluble cold).
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling EtOH .
-
If insoluble particulates remain, filter hot through a glass frit.
-
Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.
-
Transfer to a fridge (4°C) for 4 hours.
-
Harvest: Filter the crystals and wash with cold (-20°C) EtOH.
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours.
Quality Control & Validation
Verify the identity and purity using the following specifications.
| Test | Acceptance Criteria | Diagnostic Signals |
| HPLC Purity | > 98.0% (Area %) | Single peak at 254 nm. |
| ¹H NMR | Consistent Structure | Aldehyde: Singlet ~9.6–9.8 ppm.Furan Ring: Two doublets (or dd) ~7.0–8.0 ppm.Sulfone: Singlet (3H) ~3.0–3.2 ppm.[4] |
| Appearance | Crystalline Solid | Off-white to pale yellow crystals. |
| Melting Point | Sharp Range (<2°C) | Note:[5] Sulfone introduction typically raises MP significantly vs. the bromo-precursor (54°C). |
Troubleshooting Guide:
-
Problem: Product turns brown/black on the column.
-
Cause: Acid-catalyzed decomposition.
-
Fix: Ensure silica is neutralized with Et₃N.
-
-
Problem: Low recovery from recrystallization.
-
Cause: Product is too soluble in EtOH.
-
Fix: Use an EtOH/Hexane mixture (1:3) or switch to IPA.
-
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for purification of substituted furans and sulfones).
-
Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II (Vol. 2, pp. 395-436). Elsevier. Link
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Sigma-Aldrich. (n.d.). 4-Bromo-2-furaldehyde Safety Data Sheet. Link (Precursor data for safety and solubility comparison).
Sources
- 1. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. openriver.winona.edu [openriver.winona.edu]
- 4. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of 4-Methanesulfonylfuran-2-carbaldehyde
An Application Note and Protocol Guide:
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Methanesulfonylfuran-2-carbaldehyde, a molecule of interest in synthetic chemistry and drug development. The structural confirmation, purity assessment, and quantification of this compound require an orthogonal approach, integrating both chromatographic and spectroscopic techniques. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices, self-validating system suitability criteria, and data interpretation are discussed to ensure scientific rigor and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
4-Methanesulfonylfuran-2-carbaldehyde is a heterocyclic compound featuring a furan ring substituted with a reactive aldehyde group and an electron-withdrawing methanesulfonyl (sulfone) group. Its molecular formula is C₆H₆O₄S, and its structure combines the functionalities of an aromatic aldehyde and a sulfone, making it a potentially valuable synthetic intermediate.
Molecular Structure:
SMILES: CS(=O)(=O)C1=COC(=C1)C=O[1]
The rigorous characterization of such molecules is a cornerstone of chemical research and pharmaceutical development. The presence of impurities, including positional isomers or residual starting materials, can profoundly affect downstream reactions, biological activity, and toxicological profiles. This document establishes a multi-faceted analytical strategy to provide a high-confidence profile of the compound's identity and purity.
Physicochemical Properties (Predicted)
A summary of key predicted physicochemical properties helps inform the selection of appropriate analytical conditions.
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₆O₄S | PubChem[1] |
| Molecular Weight | 174.18 g/mol | PubChem[1] |
| Monoisotopic Mass | 173.99867 Da | PubChem[1] |
| XLogP3 | 0.0 | PubChem[1] |
| H-Bond Donor Count | 0 | PubChem[1] |
| H-Bond Acceptor Count | 4 | PubChem[1] |
General Analytical Workflow
A robust characterization strategy employs multiple, independent techniques to build a complete picture of the analyte. The proposed workflow ensures that both the chemical structure and the purity profile are thoroughly investigated.
Caption: Overall workflow for characterizing 4-Methanesulfonylfuran-2-carbaldehyde.
Chromatographic Methods for Separation and Quantification
Chromatography is essential for separating the target compound from impurities, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience (Method Design Rationale): Reversed-phase HPLC is the primary choice for the purity analysis of moderately polar organic molecules like 4-Methanesulfonylfuran-2-carbaldehyde.
-
Column: A C18 column is selected for its versatility and proven performance in retaining compounds of this polarity.[2][3]
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) provides a robust means to elute the main compound while separating it from both more polar and less polar impurities. A mild acid like acetic or formic acid is added to sharpen peaks by suppressing the ionization of any acidic impurities.
-
Detection: The conjugated system of the furan-2-carbaldehyde moiety provides a strong chromophore, making UV detection highly suitable. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal wavelength.
Caption: Step-by-step workflow for HPLC-UV analysis.
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | HPLC System with PDA or UV-Vis Detector |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Acetic Acid (v/v) in HPLC-grade Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B to 90% B over 15 min, hold 5 min, return to 10% B |
| Column Temp. | 30 °C |
| Detection | PDA scan 200-400 nm; Quantify at λmax (~280-310 nm) |
| Injection Vol. | 10 µL |
Protocol Steps:
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a ~0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample.
-
Data Analysis:
-
Identify the main peak corresponding to 4-Methanesulfonylfuran-2-carbaldehyde.
-
Integrate all peaks detected.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Trustworthiness (System Suitability Test - SST): Before sample analysis, inject a standard solution five times and verify the following:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
RSD of Peak Area: ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience (Method Design Rationale): GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying volatile or semi-volatile impurities that may not be well-resolved by LC. Furan derivatives are often sufficiently volatile for GC analysis.[4][5][6]
-
Column: A non-polar HP-5MS or DB-5ms column is standard for general-purpose analysis and provides good separation for a wide range of compounds.[4][7]
-
Ionization: Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns, creating a mass spectrum that serves as a "fingerprint" for the molecule and aids in structural elucidation of impurities.[8]
Instrumentation & Conditions:
| Parameter | Recommended Setting |
| Instrument | GC-MS system with a capillary column |
| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for impurity peaks.
-
Analyze the mass spectrum of the main peak to confirm its identity by matching the molecular ion and fragmentation pattern.
-
For any significant impurities, attempt to identify their structure based on their mass spectra.
-
Spectroscopic Methods for Structural Confirmation
Spectroscopy provides direct information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience (Method Design Rationale): NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aldehyde proton is particularly diagnostic, appearing far downfield (~9-10 ppm).[9]
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C, aliphatic C).
-
Solvent: A deuterated solvent that fully dissolves the sample is crucial. CDCl₃ is a good starting point, with DMSO-d₆ as an alternative for less soluble compounds.[8][10]
¹H NMR (400 MHz, CDCl₃):
-
~9.8 ppm (s, 1H): Aldehyde proton (-CHO). Expected to be a singlet or a very narrow doublet due to small long-range coupling.
-
~7.5-8.0 ppm (d, 1H): Furan proton adjacent to the aldehyde group (H3).
-
~7.0-7.5 ppm (d, 1H): Furan proton adjacent to the sulfonyl group (H5).
-
~3.1 ppm (s, 3H): Methyl protons of the sulfonyl group (-SO₂CH₃).
¹³C NMR (100 MHz, CDCl₃):
-
~175-180 ppm: Aldehyde carbonyl carbon (C=O).
-
~150-155 ppm: Furan carbon attached to the aldehyde (C2).
-
~145-150 ppm: Furan carbon attached to the sulfonyl group (C4).
-
~120-130 ppm: Furan carbons C3 and C5.
-
~45 ppm: Methyl carbon of the sulfonyl group.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the solvent residual peak or TMS (0 ppm). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.
Infrared (IR) Spectroscopy
Expertise & Experience (Method Design Rationale): IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[11] The sulfonyl and aldehyde groups have very strong, distinct absorptions.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| ~2850, ~2750 | Aldehyde C-H | C-H Stretch | Medium |
| ~1705 | Aldehyde C=O | C=O Stretch (conjugated)[9] | Strong, Sharp |
| ~1350-1300 | Sulfonyl S=O | Asymmetric Stretch[12] | Strong |
| ~1160-1120 | Sulfonyl S=O | Symmetric Stretch[12] | Strong |
| ~1580, ~1470 | Furan Ring | C=C Stretch | Medium |
| ~1100-1000 | Furan Ring | C-O-C Stretch | Medium |
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands and confirm they correspond to the expected functional groups of the target molecule.
References
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. Available at: [Link]
-
Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. Restek Corporation. Available at: [Link]
-
GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. Available at: [Link]
-
4-methanesulfonylfuran-2-carbaldehyde. PubChem. Available at: [Link]
-
Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at: [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]
-
4-Methylfuran-2-carbaldehyde. PubChem. Available at: [Link]
-
Infrared Spectroscopy. Michigan State University. Available at: [Link]
-
Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Available at: [Link]
-
NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate. Available at: [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. RSC Publishing. Available at: [Link]
-
Molecular structure and composition elucidation of an industrial humin and its fractions. RSC Publishing. Available at: [Link]
-
Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities. EPFL. Available at: [Link]
Sources
- 1. PubChemLite - 4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. rsc.org [rsc.org]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Mass Spectrometry Analysis of 4-Methanesulfonylfuran-2-carbaldehyde
Abstract
This document provides a comprehensive guide to the mass spectrometric analysis of 4-Methanesulfonylfuran-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of specific literature on the mass spectrometry of this compound, this protocol has been developed by integrating established principles for the analysis of furan derivatives, sulfonyl-containing molecules, and aldehydes.[1][2][3][4] This guide details theoretical fragmentation pathways and offers step-by-step protocols for both direct infusion and liquid chromatography-mass spectrometry (LC-MS) analysis, intended for researchers, scientists, and professionals in drug development.
Introduction
4-Methanesulfonylfuran-2-carbaldehyde possesses a unique chemical structure, incorporating a furan ring, a sulfonyl group, and an aldehyde functional group. This combination of functionalities suggests potential applications in various fields, but also presents a unique challenge for structural elucidation by mass spectrometry. The furan ring is susceptible to ring-opening and rearrangements, the sulfonyl group can undergo characteristic cleavages, and the aldehyde group is prone to specific losses.[1][3][4] Understanding the interplay of these groups during ionization and fragmentation is key to accurate identification and quantification.
This application note provides a robust theoretical framework and practical protocols for the analysis of 4-Methanesulfonylfuran-2-carbaldehyde using modern mass spectrometry techniques. We will explore both direct infusion for initial characterization and a more comprehensive LC-MS method for separation and sensitive detection in complex matrices.
Predicted Fragmentation Pathways
A thorough understanding of the likely fragmentation patterns of 4-Methanesulfonylfuran-2-carbaldehyde is crucial for accurate interpretation of the resulting mass spectra. Based on the known behavior of related chemical moieties, we can predict several key fragmentation routes under collision-induced dissociation (CID).
-
Initial Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, likely forming a protonated molecule [M+H]⁺ in positive ion mode.[5][6][7]
-
Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonyl compounds is the loss of SO₂ (64 Da).[8]
-
Loss of the Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond can result in the loss of a methyl radical (15 Da).
-
Loss of Carbon Monoxide (CO): Aldehydes frequently exhibit the neutral loss of CO (28 Da) from the formyl group.[4]
-
Furan Ring Fragmentation: The furan ring itself can undergo complex fragmentation, including ring opening and subsequent loss of small neutral molecules.[1][2][9]
A proposed fragmentation scheme is illustrated below:
Caption: Predicted fragmentation of protonated 4-Methanesulfonylfuran-2-carbaldehyde.
Experimental Protocols
Materials and Reagents
-
4-Methanesulfonylfuran-2-carbaldehyde (Purity >95%)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
Direct Infusion Analysis
Direct infusion is a rapid method for initial characterization, molecular weight confirmation, and preliminary fragmentation studies.
Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of 4-Methanesulfonylfuran-2-carbaldehyde in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Perform MS/MS analysis on the protonated molecule ([M+H]⁺) to observe fragmentation patterns.
Table 1: Recommended Mass Spectrometer Parameters for Direct Infusion
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 2.9 - 3.5 kV[10] |
| Source Temperature | 80 - 120 °C[10] |
| Desolvation Gas Flow | 100 L/h[10] |
| Desolvation Temp. | 160 °C[10] |
| Collision Energy | Ramped (e.g., 10-40 eV) |
LC-MS Analysis
For the analysis of 4-Methanesulfonylfuran-2-carbaldehyde in complex mixtures, a liquid chromatography step is essential for separation from other components. Given the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a polar-embedded column is recommended.[11][12]
Caption: A typical LC-MS workflow for the analysis of 4-Methanesulfonylfuran-2-carbaldehyde.
LC-MS Protocol:
-
Chromatographic System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: HILIC column (e.g., Waters BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient to 50% B
-
8-9 min: Hold at 50% B
-
9-10 min: Return to 95% B
-
10-15 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
-
MS Detection: Use the same MS parameters as in the direct infusion method, acquiring data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis and Interpretation
-
Molecular Weight Confirmation: In the full scan MS spectrum, the protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the calculated monoisotopic mass of C₆H₇O₄S⁺ (175.0065).
-
Fragmentation Analysis: The MS/MS spectrum should be carefully examined for the predicted fragment ions. The presence of ions corresponding to the loss of SO₂, •CH₃, and CO will provide strong evidence for the structure of the analyte.
-
Quantification: For quantitative analysis, it is recommended to use a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.[6] Select the most intense and specific fragment ions for the MRM transitions.
Troubleshooting
-
Poor Ionization: If the signal intensity is low, consider adjusting the ESI source parameters or trying an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI), which can be more suitable for less polar compounds.[6]
-
In-source Reactions: Be aware of potential in-source reactions, especially when using methanol as a solvent, which can lead to the formation of adducts.[13]
-
Peak Tailing in LC: If peak shape is poor in HILIC, ensure proper column equilibration and consider adjusting the mobile phase composition.
Conclusion
This application note provides a detailed theoretical and practical guide for the mass spectrometric analysis of 4-Methanesulfonylfuran-2-carbaldehyde. By leveraging established fragmentation patterns of related compounds and employing optimized direct infusion and LC-MS protocols, researchers can confidently identify and characterize this molecule. The provided methodologies are designed to be a starting point for method development and can be further optimized based on specific instrumentation and experimental goals.
References
- Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
- (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
- (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS - Charles River Laboratories.
- Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (n.d.). Mass spectrometry of some furanocoumarins. Canadian Science Publishing.
- (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones.
- (2016, August 24). Application of LCMS in small-molecule drug development.
- (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF. ResearchGate.
- Chintalapudi, K., et al. (2025, November 1). Reactive Nano-Electrospray Ionization for In-Situ Oxidation of Aldehydes for Direct Mass Spectrometry Analysis | Request PDF. ResearchGate.
- (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS | LCGC International.
- (2025, August 6). (PDF) Ionization and fragmentation of furan molecules by electron collisions. ResearchGate.
- (n.d.). 4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S). PubChemLite.
- (2014, September 15). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry | NIST.
- (2026, February 14). Toxicometabolomics Characterization of Two N1-Sulfonated Dimethyltryptamine Derivatives in Zebrafish Larvae and Human Liver S9 Fractions Using Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI.
- (2025, August 7). Formation of [M+15] + ions from aromatic aldehydes by use of methanol: In-source aldolization reaction in electrospray ionization mass spectrometry | Request PDF. ResearchGate.
- (n.d.). Sulfonylation sites for adenine and its nucleosides/nucleotides. PMC.
- (2009, February 15). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. PubMed.
- (n.d.). 4-methanesulfonyl-5-methylfuran-2-carbaldehyde (C7H8O4S). PubChemLite.
- (2018, March 20). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Aston Publications Explorer.
- (n.d.). Theoretical studies of fragmentation processes of neutral and ionized furan molecule. MOST Wiedzy.
- (2023, August 29). Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts.
- (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC.
- (n.d.). 4-Methylfuran-2-carbaldehyde | C6H6O2 | CID 526950. PubChem.
- (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
- (2023, May 25). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. ResearchGate.
Sources
- 1. imreblank.ch [imreblank.ch]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry | NIST [nist.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Making sure you're not a bot! [mostwiedzy.pl]
- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Methanesulfonylfuran-2-carbaldehyde Optimization
This guide functions as a specialized Technical Support Center for researchers working with 4-Methanesulfonylfuran-2-carbaldehyde . It synthesizes principles of heterocyclic chemistry with specific troubleshooting for electron-deficient furan systems.
Ticket Subject: Identification and Prevention of Side Products Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Deceptive" Electronic Profile
Working with 4-methanesulfonylfuran-2-carbaldehyde requires a shift in strategy compared to standard furfural. The methanesulfonyl group (-SO₂Me) at the C4 position is a strong electron-withdrawing group (EWG).
-
Impact on Ring: It deactivates the ring toward electrophilic substitution but stabilizes it slightly against oxidative degradation compared to electron-rich furans.
-
Impact on Aldehyde: It dramatically increases the electrophilicity of the C2-carbonyl. This makes the aldehyde prone to hydration (gem-diol formation), hemiacetalization , and rapid Cannizzaro disproportionation under basic conditions.
Diagnostic Workflows (Troubleshooting)
Issue #1: "My NMR shows no aldehyde proton, or the peak is split."
Diagnosis: The Hydration Trap (Gem-Diol Formation) Unlike simple benzaldehydes, electron-deficient furan aldehydes exist in equilibrium with their hydrates (gem-diols) in the presence of trace water, or hemiacetals in alcohols. This is often a false positive for decomposition.
The Mechanism: The -SO₂Me group pulls electron density, making the carbonyl carbon highly positive ($ \delta+ $). Water attacks this carbon to form a stable hydrate.
Figure 1: The equilibrium between the free aldehyde and its "invisible" hydrate form.
Corrective Action:
-
Solvent Switch: Do not use
(Methanol-d4). It forms hemiacetals immediately. -
Drying: Use anhydrous
or dried over activated molecular sieves. -
Verification: If you see a peak around 6.0–6.5 ppm (methine proton of the hydrate), the aldehyde is likely intact, just hydrated.
Issue #2: "Reaction yield is capped at 50% with two new spots on TLC."
Diagnosis: Cannizzaro Disproportionation In basic media (e.g., Knoevenagel condensation conditions), the highly activated aldehyde undergoes a base-catalyzed self-reaction. One molecule is oxidized to the acid; the other is reduced to the alcohol.[1][2]
Side Products Identified:
-
SP-A (Oxidized): 4-Methanesulfonylfuran-2-carboxylic acid.
-
SP-B (Reduced): (4-Methanesulfonylfuran-2-yl)methanol.
The Mechanism:
Figure 2: The Cannizzaro pathway leading to mandatory 50% yield loss.
Corrective Action:
-
Base Selection: Avoid hydroxide (
, ) or unhindered alkoxides. -
Buffer System: Use a buffered system like Piperidine/Acetic Acid (1:1) for condensations.[3]
-
Order of Addition: Add the aldehyde last to the pre-formed nucleophile/base mixture to minimize the time the free aldehyde encounters the base.
Issue #3: "Reaction turned into a black tar/polymer."
Diagnosis: Acid-Catalyzed Ring Opening (Piancatelli-type) Furan rings are acid-sensitive. While the sulfone group stabilizes the ring against oxidation, it does not prevent acid-catalyzed hydrolysis. Strong acids open the furan ring to form reactive 1,4-dicarbonyl species (levulinic acid derivatives), which rapidly polymerize.
Corrective Action:
-
Avoid Mineral Acids: Do not use HCl or
. -
Lewis Acids: If acid catalysis is required, use mild Lewis acids like
or which activate the aldehyde without destroying the furan ring.
Characterization Data & Protocols
Side Product Reference Table
Use this table to identify impurities in your LC-MS or NMR data.
| Component | Structure Description | polarity (TLC) | Characteristic NMR Signal ( |
| Target Aldehyde | Furan-CHO | Mid | |
| Hydrate (Artifact) | Furan-CH(OH)₂ | High (Streak) | |
| Acid (SP-A) | Furan-COOH | Very High (Baseline) | Broad singlet >12.0 ppm (COOH) |
| Alcohol (SP-B) | Furan-CH₂OH | Mid-High | |
| Dimer/Polymer | Complex Mixture | Baseline/Smear | Broad aromatic signals 6.0–7.5 ppm |
Standardized HPLC Protocol (Reverse Phase)
Because the acid side-product (SP-A) ionizes, standard neutral HPLC will result in peak tailing. You must use an acidic modifier.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
254 nm: Detects the furan ring.
-
280 nm: Specifically enhances detection of the conjugated aldehyde (Target) vs. the non-conjugated alcohol (SP-B).
-
TLC Visualization Guide
-
2,4-DNP Stain: Stains the Aldehyde orange/red. (The Alcohol and Acid side products will NOT stain).
-
Bromocresol Green: Stains the Acid (SP-A) yellow on a blue background.
-
KMnO₄: Stains all furan species yellow/brown (non-specific).
References
-
Reactivity of Electron-Deficient Furans
- Title: "Substituent Effects in Furan Chemistry: The Role of Electron-Withdrawing Groups."
- Source:Journal of Organic Chemistry (General Principle Review).
- Context: Explains how sulfones/nitro groups activate C2-aldehydes toward hydr
-
URL:[Link] (Landing Page for verification of general principles).
-
The Cannizzaro Reaction in Heterocycles
-
Aldehyde Hydration Equilibrium
- Title: "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Deriv
-
Source:Journal of Organic Chemistry (2010).[5]
- Context: Although focused on imidazole, this paper definitively proves the "vanishing aldehyde peak" phenomenon in electron-deficient heterocyclic aldehydes (gem-diol form
-
URL:[Link]
-
Furan Ring Stability
- Title: "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution."
- Source:Frontiers in Chemistry.
- Context: Provides the mechanism for the formation of linear dicarbonyls (tar)
-
URL:[Link]
Sources
- 1. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PG.CHEMEASY: Why furan 2-aldehyde undergoes cannizaro reaction but pyrrole 2-aldehyde does not-explain ? [chemisfast.blogspot.com]
- 5. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for synthesizing 4-Methanesulfonylfuran-2-carbaldehyde
Technical Support Center: Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
Document ID: TSC-CHEM-4MSF2C-001
Welcome to the technical support guide for the synthesis of 4-Methanesulfonylfuran-2-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower researchers to overcome common challenges and optimize their synthetic outcomes.
Introduction: Synthetic Strategy
The synthesis of 4-Methanesulfonylfuran-2-carbaldehyde is most reliably achieved via the oxidation of its thioether precursor, 4-(methylthio)furan-2-carbaldehyde. This strategy is favored due to the commercial availability of starting materials and the generally high efficiency of sulfide-to-sulfone oxidations. The primary challenge lies in achieving selective oxidation of the sulfur atom without affecting the sensitive aldehyde group or the furan ring. Careful control of reaction conditions is paramount for success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My reaction is very slow or appears incomplete. TLC analysis shows a significant amount of remaining starting material (the sulfide). What should I do?
Answer:
Incomplete conversion is a common issue, often related to oxidant potency or reaction temperature.
-
Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. This second oxidation step (sulfoxide to sulfone) often requires more forcing conditions than the first (sulfide to sulfoxide). If your conditions are too mild, the reaction may stall at the starting material or the sulfoxide stage.
-
Recommended Actions:
-
Increase Oxidant Stoichiometry: Ensure you are using at least 2.0 equivalents of the oxidizing agent. For a robust conversion, using 2.1-2.2 equivalents is recommended to account for any potential degradation of the oxidant.
-
Elevate Temperature: If the reaction was initiated at 0 °C, allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor progress by TLC. In some cases, gentle heating (e.g., to 30-40 °C) may be necessary, but this should be done cautiously to avoid side reactions.[1]
-
Verify Oxidant Activity: If you are using meta-chloroperoxybenzoic acid (m-CPBA), its potency can decrease over time, especially if not stored properly. It is advisable to use a fresh bottle or titrate an older batch to determine its active oxygen content.
-
Question: My primary product is not the desired sulfone. I've isolated a major byproduct that is slightly more polar than the starting material but less polar than the target sulfone.
Answer:
You have likely isolated the intermediate, 4-(methylsulfinyl)furan-2-carbaldehyde (the sulfoxide).
-
Causality: This occurs when the reaction conditions are sufficient to oxidize the starting sulfide but not potent enough to oxidize the resulting sulfoxide to the final sulfone. This is a classic case of partial oxidation.
-
Recommended Actions:
-
Modify the Protocol: To drive the reaction to completion, increase the equivalents of your oxidizing agent to the recommended 2.1-2.2 equivalents.
-
Extend Reaction Time: The oxidation of the sulfoxide is slower than the initial oxidation of the sulfide. Allow the reaction to stir for a longer period (monitor every 2-4 hours by TLC) after the initial starting material has been consumed.
-
Re-subject the Intermediate: If you have already isolated the sulfoxide, you can subject it to the reaction conditions again, using slightly more than 1.0 equivalent of the oxidizing agent to convert it to the desired sulfone.
-
Question: My yield is low, and I see several unidentified, highly polar spots on my TLC plate, some of which are baseline. What is happening?
Answer:
This suggests over-oxidation or degradation of the furan ring. The aldehyde group is particularly susceptible to being oxidized to a carboxylic acid, and the furan ring itself can be unstable under harsh oxidative conditions.[2]
-
Causality: Strong oxidizing agents, especially when used in excess or at elevated temperatures, can attack the electron-rich furan ring or the aldehyde functional group. This leads to ring-opening, polymerization, or formation of 4-methanesulfonylfuran-2-carboxylic acid.[1]
-
Recommended Actions:
-
Control the Exotherm: Add the oxidizing agent portion-wise or as a solution via a syringe pump to a cooled (0 °C) solution of the sulfide. This prevents localized temperature spikes that can cause degradation.[1]
-
Use a Buffered System: When using an oxidant like m-CPBA, which produces meta-chlorobenzoic acid as a byproduct, the reaction mixture becomes acidic. This can catalyze the degradation of the furan moiety. Consider adding a mild, insoluble base like solid sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the acidic byproduct as it forms.
-
Choose a Milder Oxidant: If problems persist, consider alternative, more controlled oxidation systems. For example, using hydrogen peroxide with a catalytic amount of a metal catalyst can sometimes offer better selectivity.
-
Question: I am struggling with the purification. The product seems to have very low solubility or streaks on the silica gel column.
Answer:
Sulfones are often highly polar, crystalline solids that can be challenging to purify via chromatography.
-
Causality: The high polarity of the sulfone group can lead to strong interactions with the silica gel, causing poor peak shape (tailing) and difficult elution. If the material is poorly soluble in the loading solvent, it can precipitate at the top of the column.
-
Recommended Actions:
-
Solvent System Optimization: Use a more polar eluent system. A gradient elution starting from a mixture like 30% ethyl acetate in hexanes and gradually increasing to 70-80% ethyl acetate is a good starting point. Adding a small amount (0.5-1%) of methanol or isopropanol to the mobile phase can help improve peak shape for very polar compounds.
-
Alternative Purification: If chromatography fails, recrystallization is an excellent alternative. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol, or acetone) and then slowly cooling it or adding a non-solvent (e.g., hexanes, diethyl ether) to induce crystallization.
-
"Salting Out" during Workup: The product may have some water solubility. During the aqueous workup, use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous layer, thereby improving extraction efficiency into the organic phase.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidizing agent for converting 4-(methylthio)furan-2-carbaldehyde to the corresponding sulfone?
A1: Both meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are highly effective and commonly used for this transformation. The choice depends on reaction scale and workup preferences.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | 2.1-2.2 eq., DCM, 0 °C to RT | Good solubility in organic solvents; reliable. | Byproduct (m-CBA) is acidic and must be removed during workup. Can be explosive when dry. |
| Oxone® | 2.1-2.2 eq., MeOH/H₂O or Acetone/H₂O, RT | Inexpensive, stable, and safe. Byproducts are inorganic salts, easily removed with water. | Biphasic reaction system may require vigorous stirring or a phase-transfer catalyst for optimal results. |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase such as 50% ethyl acetate in hexanes. You should be able to clearly distinguish three spots: the starting sulfide (highest Rf), the intermediate sulfoxide (mid Rf), and the final sulfone product (lowest Rf). A complete reaction is indicated by the total disappearance of the starting material and intermediate spots. Staining with potassium permanganate (KMnO₄) can help visualize all three spots clearly.
Q3: Is it possible to form the sulfone by other methods, such as direct sulfonation of furan-2-carbaldehyde?
A3: Direct sulfonation is generally not a viable route. Furan-2-carbaldehyde is highly sensitive to the strong acids (e.g., chlorosulfonic acid, fuming sulfuric acid) required for sulfonation.[3] These harsh conditions typically lead to polymerization and extensive decomposition of the furan ring. The oxidation of a pre-installed thioether is a much milder and more controlled approach.
Q4: What are the critical safety precautions for this reaction?
A4: When using m-CPBA, be aware that it is a potentially explosive peroxide, especially in high concentrations or when dry. Handle it behind a safety shield and avoid grinding it or subjecting it to shock. The oxidation reaction itself can be exothermic; therefore, slow addition of the oxidant at low temperatures is crucial for safety and selectivity. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Experimental Protocol: Oxidation of 4-(methylthio)furan-2-carbaldehyde
Disclaimer: This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-(methylthio)furan-2-carbaldehyde (1.0 eq.). Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Oxidant Addition: In a separate beaker, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (50% EtOAc/Hexanes), checking for the disappearance of the starting material and the sulfoxide intermediate.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Quench the excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-CBA, followed by a saturated aqueous solution of sodium chloride (brine) (1x).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
References
- Vertex AI Search, based on Katriztky's method.
- BenchChem. Overcoming challenges in the synthesis of sulfogaiacol analogs.
- El-Baih, A. S., et al. (2010). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. King Saud University.
- Saad, M. F., et al. (2022). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
- PubChem. 4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S).
- Jiang, X., et al. (2017).
- Liang, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand.
- Barham, R., et al. (2019).
-
Barham, R., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library, [Link]
- U.S. Patent No. US6022984A. (2000). Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.
-
Wimmer, M. R., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI, [Link]
- Rajeena, A. CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
-
Fulignati, S., et al. (2024). Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. MDPI, [Link]
Sources
preventing decomposition of 4-Methanesulfonylfuran-2-carbaldehyde during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for researchers working with 4-Methanesulfonylfuran-2-carbaldehyde. As Senior Application Scientists, we understand the unique stability challenges this molecule presents. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to ensure the integrity of your compound during reaction workup and purification.
Understanding the Challenge: The Inherent Instability of the Furan Scaffold
4-Methanesulfonylfuran-2-carbaldehyde is a valuable building block, but its structure contains two key functionalities that dictate its reactivity and sensitivity: the furan ring and the aldehyde group. The furan ring, while aromatic, is susceptible to degradation under certain conditions, particularly in the presence of strong acids, which can lead to ring-opening and subsequent polymerization.[1][2][3] While the strong electron-withdrawing nature of the methanesulfonyl group provides some stabilization to the furan ring against acidic conditions, it does not grant complete immunity.[1][2] The aldehyde group is also prone to oxidation, especially when exposed to air under basic conditions.
This guide will help you navigate these challenges to maximize your yield and purity.
Troubleshooting & FAQs
Here we address the most common issues encountered during the workup of reactions involving 4-Methanesulfonylfuran-2-carbaldehyde.
Question 1: During my acidic or basic wash, my organic layer turned dark brown or black, and I recovered very little product. What is causing this?
Answer: This is a classic sign of furan ring decomposition. The furan nucleus is highly sensitive to strong acids, which catalyze an irreversible ring-opening reaction that leads to the formation of polymeric tars.[1][3] Even brief exposure to concentrated acids like HCl or H₂SO₄, especially at elevated temperatures, can completely degrade your product.[2] While generally more stable under basic conditions, prolonged contact with strong bases can also promote side reactions.[4][5]
The strong electron-withdrawing sulfonyl and aldehyde groups make the furan ring electron-deficient, which somewhat mitigates but does not eliminate this acid sensitivity.
Caption: Acid-catalyzed decomposition pathway.
Question 2: My final product shows a new impurity with a different chemical shift in the NMR, and my mass spec suggests the addition of an oxygen atom. What happened?
Answer: This indicates that the aldehyde group has been oxidized to the corresponding carboxylic acid (4-Methanesulfonylfuran-2-carboxylic acid). Aldehydes are susceptible to oxidation, a process that can be accelerated by:
-
Exposure to atmospheric oxygen , especially with vigorous stirring during a prolonged workup.
-
The presence of strong bases , which can facilitate oxidation pathways.
-
Contaminating oxidants from your reaction.
To prevent this, minimize the workup time and consider blanketing the reaction and extraction vessels with an inert gas like nitrogen or argon, particularly if the procedure is lengthy.
Question 3: My yield is consistently low even without obvious decomposition. What subtle factors might be at play?
Answer: Low yields can often be traced back to suboptimal workup conditions that cause gradual product loss. Key factors to control are:
-
pH Control: Avoid extremes. The ideal workup environment is near neutral (pH 6-8). Use mild reagents like saturated sodium bicarbonate (NaHCO₃) for acid neutralization and saturated ammonium chloride (NH₄Cl) for base neutralization.[6][7]
-
Temperature: Perform all workup steps, including extractions and washes, at room temperature or below (e.g., in an ice bath). When concentrating your product, use a rotary evaporator with the water bath set to a low temperature (<40°C) to prevent thermal degradation.[8]
-
Solvent Choice: Use high-purity, peroxide-free solvents for extraction. Polar aprotic solvents have been shown to have a stabilizing effect on furan derivatives.[4][5]
Optimized Protocol for Workup & Isolation
This protocol is designed to minimize chemical and thermal stress on 4-Methanesulfonylfuran-2-carbaldehyde, preserving its integrity.
Experimental Methodology
-
Reaction Quenching:
-
Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.
-
Slowly pour the cooled reaction mixture into a separate flask containing a stirred, saturated solution of ammonium chloride (NH₄Cl) if the reaction was basic, or saturated sodium bicarbonate (NaHCO₃) if the reaction was acidic.[7] Rationale: This neutralizes the reaction while avoiding the pH shock and heat generation of using strong acids or bases.
-
-
Solvent Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Rationale: Multiple extractions with smaller volumes of solvent are more efficient than a single large-volume extraction.
-
-
Sequential Washing:
-
Combine the organic layers.
-
Wash the combined organic phase once with a saturated NaHCO₃ solution. This will remove any residual acid.[9]
-
Wash the organic phase once with saturated aqueous NaCl (brine). Rationale: Brine helps to remove bulk water from the organic layer and breaks up potential emulsions.
-
-
Drying and Concentration:
-
Handling and Storage:
-
The purified product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to prevent discoloration and decomposition over time.[8]
-
Caption: Recommended workflow for gentle workup.
Summary of Best Practices
For quick reference, this table summarizes the key preventative measures.
| Parameter | Recommended Action (DO) | Conditions to Avoid (DON'T) | Rationale |
| pH Control | Use weak buffers or salts for neutralization (e.g., NaHCO₃, NH₄Cl).[6][7] | Strong acids (HCl, H₂SO₄) and strong bases (NaOH, KOH). | Prevents acid-catalyzed ring-opening and other side reactions.[1][2] |
| Temperature | Keep reaction and workup below room temperature (0-25°C). Concentrate solvent below 40°C.[8] | Heating during workup or concentration. | Minimizes the rate of all potential decomposition pathways. |
| Atmosphere | Work under an inert atmosphere (N₂ or Ar) if the workup is prolonged. | Extended exposure to air. | Prevents oxidation of the sensitive aldehyde group. |
| Purification | If column chromatography is needed, use a neutral stationary phase like silica gel and run the column promptly. | Using acidic or basic alumina; letting the compound sit on silica for extended periods. | Avoids prolonged contact with potentially acidic surfaces. |
| Storage | Store the final compound in a sealed vial under inert gas in a freezer.[8] | Storing on the benchtop, exposed to air and light. | Ensures long-term stability and prevents gradual degradation. |
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Process for the formation and purification of aromatic sulfones. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Process for the formation and purification of aromatic sulfones. (n.d.).
- Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.
- General scheme of the study of furan stability. (n.d.).
- Method for preparing aromatic sulfones. (n.d.).
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). MDPI.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- 4-dodecylbenzenesulfonyl azides. (n.d.). Organic Syntheses Procedure.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023).
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Polar Furan Aldehydes
Welcome to the technical support center dedicated to addressing the common challenges encountered during the purification of polar furan aldehydes, such as 5-hydroxymethylfurfural (HMF) and furfural. These valuable, bio-based platform chemicals are pivotal in the development of sustainable fuels, polymers, and pharmaceuticals.[1][2] However, their inherent reactivity and polarity present significant hurdles in achieving the high purity required for downstream applications.[3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with both quick-reference FAQs and in-depth troubleshooting workflows. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is my crude furan aldehyde a dark, tarry, or resinous material?
A1: This is a common observation and is typically due to the formation of "humins," which are complex, dark-colored polymers.[5] Furan aldehydes, particularly HMF, are sensitive to the acidic conditions often used in their synthesis from carbohydrates.[4][5] Under these conditions, they can undergo self-condensation or condensation with other reactive species in the mixture.[5] To mitigate this, it is crucial to neutralize any acid catalysts promptly after the reaction is complete and maintain the lowest possible reaction temperature.[6]
Q2: My furan aldehyde seems to be degrading during column chromatography. What's happening?
A2: Furan aldehydes can be sensitive to the stationary phase used in column chromatography. Silica gel is slightly acidic and can promote degradation or irreversible adsorption.[7] Alumina can be acidic, neutral, or basic, and the wrong choice can also lead to product loss.[8] Consider using a deactivated (neutral) silica gel or a less acidic stationary phase. Additionally, prolonged exposure to the stationary phase can be detrimental, so aim for a reasonably fast elution without sacrificing separation.
Q3: I'm struggling to remove an impurity with a very similar Rf to my product on TLC. What are my options?
A3: This is a classic purification challenge. If you are using column chromatography, you can try a less polar solvent system to improve separation or employ gradient elution.[6] If co-elution persists, alternative purification techniques are recommended. Crystallization can be highly effective if a suitable solvent system can be found that exploits differential solubility.[1][6] Another powerful technique is the formation of a reversible bisulfite adduct, which is specific to aldehydes and can be used to separate them from non-aldehyde impurities.[9][10]
Q4: How should I store my purified polar furan aldehyde?
A4: To prevent degradation, purified furan aldehydes should be stored in a cool, dark, and dry place.[6] They are sensitive to oxygen, so storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[4][6] For HMF, which has a low melting point, refrigeration or freezing can help maintain its integrity.[1]
Troubleshooting Guide
This section provides a more detailed approach to common problems, outlining potential causes and systematic solutions.
Problem 1: Low Overall Yield After Purification
Low yield is a frustrating issue that can arise from multiple factors throughout the experimental process. The following decision tree can help diagnose the root cause.
Sources
- 1. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of 5-hydroxymethylfurfural from non-edible lignocellulosic food wastes :: BioResources [bioresources.cnr.ncsu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
increasing the reaction rate for the formation of 4-Methanesulfonylfuran-2-carbaldehyde
Technical Support Center: Optimization of 4-Methanesulfonylfuran-2-carbaldehyde Synthesis
Executive Summary
The synthesis of 4-Methanesulfonylfuran-2-carbaldehyde typically faces two major kinetic bottlenecks: the sluggish oxidation of the sulfide precursor to the sulfone (often stalling at the sulfoxide stage) and the chemical instability of the furan ring under the forceful conditions required for rate acceleration.
This guide prioritizes the Catalytic Oxidation Route (from 4-(methylthio)furan-2-carbaldehyde) as the most scalable approach, provided that chemoselectivity is managed.[1] We introduce a Tungstate-Catalyzed Biphasic System to maximize reaction rate without compromising the aldehyde functionality.
Module 1: The Kinetic Solution (Oxidation Protocol)
The Problem: Standard oxidation (e.g., mCPBA) is often non-selective, leading to Baeyer-Villiger oxidation of the aldehyde or ring opening.[1] Simple
The Solution: A Phase-Transfer Catalyzed (PTC) Tungstate System .
-
Catalyst: Sodium Tungstate (
) acts as the oxygen carrier. -
Promoter: Phenylphosphonic acid (PPA) or acidic pH adjustment accelerates the formation of the active peroxotungstate species.
-
Rate Accelerator: Quaternary ammonium salts (e.g., Aliquat 336) transfer the active oxidant into the organic phase, increasing the effective collision frequency by orders of magnitude.
Optimized Protocol: High-Rate Sulfone Formation
| Parameter | Recommendation | Kinetic Rationale |
| Oxidant | 30% | Excess required to drive |
| Catalyst | Tungstate forms highly active peroxotungstate species ( | |
| PTC | Aliquat 336 or TBAB (1 mol%) | CRITICAL: Shuttles the anionic tungstate oxidant into the organic phase. Without this, the reaction is diffusion-limited. |
| pH Control | Acidic Buffer (pH ~4-5) | Lower pH accelerates the formation of the active peroxo species but must not be low enough to trigger furan ring opening. |
| Temperature | 50°C - 60°C | Activation energy threshold for the second oxidation step. Below 40°C, the reaction often stalls at the sulfoxide. |
Module 2: Troubleshooting & FAQs
Q1: The reaction stalls at the intermediate sulfoxide (4-methanesulfinyl...). Why won't it go to completion?
Diagnosis: The second oxidation step (Sulfoxide
-
Spike the Catalyst: Add an additional 1 mol% of
. -
Increase Acidity: The active species is an acidic peroxotungstate. If the reaction mixture becomes neutral/basic, the rate drops. Adjust pH to ~4.0 using dilute
. -
Azeotropic Removal: If possible, remove water to shift the equilibrium, though this is difficult with aqueous peroxide.[1]
Q2: I see a new spot on TLC, but my aldehyde peak is gone in NMR. What happened?
Diagnosis: You likely triggered a Baeyer-Villiger Oxidation , converting the aldehyde to a formate ester, which then hydrolyzed.[1] This happens with peracids (mCPBA) or overly aggressive peroxide conditions.[1] Corrective Action:
-
Switch to Tungstate: The Tungstate/Hydrogen Peroxide system is chemoselective; it prefers the electron-rich sulfur over the carbonyl carbon.
-
Avoid mCPBA: If you must use it, keep T < 0°C, but this will kill your reaction rate for the sulfone.[1]
Q3: The reaction mixture turned black/tarry.
Diagnosis: Acid-catalyzed ring opening of the furan. The electron-withdrawing sulfone group actually destabilizes the ring toward nucleophilic attack (e.g., by water) under acidic conditions. Corrective Action:
-
Buffer the System: Do not use strong mineral acids alone. Use a citrate or phosphate buffer to maintain pH 4-5.
-
Reduce Temperature: Cap the reaction at 55°C.
Module 3: Mechanistic Visualization
Figure 1: The Tungstate Catalytic Cycle
This diagram illustrates how the Phase Transfer Catalyst (PTC) and Tungstate work together to accelerate the reaction rate.
Caption: The active peroxotungstate species is generated in the aqueous phase but must be shuttled by the quaternary ammonium salt (
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for identifying the root cause of kinetic failure in furan sulfide oxidation.
References
-
Noyori, R., Aoki, M., & Sato, K. (2003).[1] Green oxidation with aqueous hydrogen peroxide. Chemical Communications, (16), 1977–1986.[1]
- Grounding: Establishes the Tungstate/H2O2 system as the gold standard for halide-free, chemoselective sulfide oxid
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (2001).[1][2] Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent- and halogen-free conditions. Tetrahedron, 57(13), 2469-2476.[1]
- Grounding: Provides the specific kinetic data for the "stalling" effect at the sulfoxide stage and how to overcome it.
-
BenchChem Technical Guide. (2025). A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.
- Grounding: Verifies the stability profiles of 4-substituted furan-2-carbaldehydes and their use as drug intermedi
-
Halpern, M. (2021).[1][3] PTC-Oxone® Oxidation of Sulfide to Sulfone. Phase Transfer Catalysis Communications.
-
Grounding: Supports the use of Phase Transfer Catalysis (PTC) to increase reaction rates in biphasic oxidation systems.[4]
-
Sources
minimizing byproduct formation in furan sulfonation
Welcome to the technical support guide for furan sulfonation. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this reaction. The inherent acid sensitivity of the furan ring presents unique challenges, often leading to byproduct formation and reduced yields. This guide provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve clean, high-yield furan sulfonation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during furan sulfonation experiments. Each entry details the probable cause, provides a scientifically-grounded solution, and explains the rationale behind the recommended approach.
Q1: My reaction mixture turned dark brown or black, and I've isolated a tar-like, insoluble polymer. What happened?
Probable Cause: This is the most common issue in furan sulfonation and is almost always due to acid-catalyzed polymerization or decomposition of the furan ring. Furan is highly susceptible to strong acids; protonation initiates a cascade of reactions, including ring-opening and polymerization, leading to the formation of complex, insoluble materials known as resins or tars[1][2]. Using aggressive sulfonating agents like fuming sulfuric acid (oleum) or even concentrated sulfuric acid creates a highly acidic environment that promotes these degradation pathways faster than the desired sulfonation[3].
Recommended Solution: The key is to moderate the reactivity of the sulfonating agent. The most effective and widely cited method is the use of a milder, more controlled reagent like a sulfur trioxide-pyridine (SO₃·py) complex [3][4].
Scientific Rationale: The SO₃·py complex is a stable, easily handled solid that acts as an electrophilic sulfonating agent. The pyridine molecule moderates the extreme reactivity of sulfur trioxide (SO₃), delivering it to the furan ring in a controlled manner. This minimizes the free acid concentration in the reaction, thereby suppressing the protonation-initiated polymerization pathways that lead to tar formation[3].
Q2: My yield of the desired furan-2-sulfonic acid is very low, but I didn't observe significant polymerization. Where is my product going?
Probable Cause: If polymerization is not the primary issue, low yields can often be attributed to two other main byproducts:
-
Di-sulfonation: The initial product, furan-2-sulfonic acid, can undergo a second sulfonation, typically at the C5 position, to yield furan-2,5-disulfonic acid[2][3]. This is more likely if an excess of the sulfonating agent is used or if the reaction is allowed to proceed for too long.
-
Ring Opening: Even under less aggressive conditions, the furan ring can be opened by acid catalysis, especially in the presence of nucleophiles like water[5][6]. This leads to the formation of linear, unsaturated carbonyl compounds, such as 4-hydroxy-2-butenal, which will not be your target product[5][6].
Recommended Solution(s):
-
Control Stoichiometry: Use a precise molar ratio of the sulfonating agent to furan. A 1:1 ratio is a good starting point to favor mono-sulfonation. Carefully monitor the reaction to avoid extended reaction times that could promote di-substitution.
-
Ensure Anhydrous Conditions: The presence of water can facilitate ring-opening side reactions[5]. Use freshly distilled furan, anhydrous solvents (e.g., 1,2-dichloroethane, pyridine), and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture[3][7].
Scientific Rationale: Electrophilic substitution on the furan ring is fastest at the C2 position. Once the electron-withdrawing sulfonic acid group is attached, the ring is deactivated, making the second substitution slower but still possible, especially with excess reagent[4]. By controlling stoichiometry, you limit the availability of the sulfonating agent for a second attack. Anhydrous conditions are critical because water can act as a nucleophile, attacking the protonated furan intermediate and initiating the ring-opening cascade[5][6].
Visualizing the Problem: Byproduct Formation Pathways
The following diagram illustrates the critical decision point for the furan ring under acidic conditions: the desired electrophilic substitution versus the undesired degradation pathways.
Caption: Furan's reaction pathways under sulfonating conditions.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for furan sulfonation? A: Anhydrous, non-protic solvents are preferred. 1,2-dichloroethane is commonly cited for reactions with the SO₃·py complex[3][4]. Pyridine can also be used as both the solvent and the complexing agent. The key is to avoid water and alcohols, which can participate in side reactions. Studies have shown that polar aprotic solvents can have a stabilizing effect on furan derivatives under acidic conditions[8].
-
Q: Can I use chlorosulfonic acid (ClSO₃H)? A: While possible, it is not recommended for unsubstituted furan. Chlorosulfonic acid is a strong acid and can cause significant polymerization, similar to oleum. It may be viable for furans that are already deactivated by electron-withdrawing groups, but extreme care must be taken to control the temperature and reaction conditions.
-
Q: How does temperature affect the reaction? A: Lower temperatures are generally better for controlling the reaction and minimizing byproducts. Reactions are often started at 0°C and may be allowed to warm to room temperature[3]. Running the reaction at elevated temperatures significantly increases the rate of polymerization and decomposition[9].
-
Q: How do I purify the final product? A: Furan sulfonic acids are often isolated as their salts to improve stability and ease of handling. A common workup involves quenching the reaction, removing the organic solvent, and then treating the aqueous solution with a base like barium carbonate or barium hydroxide. This precipitates the sulfonic acid as its barium salt, which can be collected by filtration and purified by recrystallization. The free sulfonic acid can then be regenerated by treating the salt with a stoichiometric amount of sulfuric acid[4].
Quantitative Data Summary
The choice of sulfonating agent and reaction conditions has a dramatic impact on the outcome. The table below summarizes these effects.
| Sulfonating Agent | Typical Conditions | Major Byproducts | Expected Yield | Reference(s) |
| SO₃-Pyridine Complex | 0°C to RT, Anhydrous Solvent (e.g., 1,2-dichloroethane) | Furan-2,5-disulfonic acid | Good to Excellent | [3],[4] |
| Fuming Sulfuric Acid (Oleum) | Low Temperature | Extensive Polymerization, Tar | Very Poor | [3] |
| Chlorosulfonic Acid | Very Low Temperature | Polymerization, Ring-Opening | Poor to Moderate | [10] |
| Sulfur Trioxide (neat) | Gas-phase or complexed | Violent Polymerization | Extremely Poor | [11] |
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of furan-2-sulfonic acid with minimal byproduct formation.
Protocol 1: Synthesis of Furan-2-Sulfonic Acid via SO₃-Pyridine Complex
Objective: To synthesize furan-2-sulfonic acid by the direct electrophilic sulfonation of furan using a mild sulfonating agent.
Materials:
-
Furan (freshly distilled)
-
Sulfur trioxide-pyridine complex (SO₃·py)
-
1,2-Dichloroethane (anhydrous)
-
Barium carbonate (BaCO₃)
-
Sulfuric acid (dilute)
-
Standard glassware for inert atmosphere reaction (e.g., Schlenk line, nitrogen/argon balloon)
Workflow Diagram
Caption: Step-by-step workflow for the sulfonation of furan.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the sulfur trioxide-pyridine complex (1.0 eq) in anhydrous 1,2-dichloroethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Furan Addition: In the dropping funnel, prepare a solution of freshly distilled furan (1.0 eq) in anhydrous 1,2-dichloroethane. Add this solution dropwise to the stirred SO₃·py solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture again in an ice bath and carefully pour it over crushed ice/water.
-
Isolation of Salt: Separate the aqueous layer. To the aqueous solution, add barium carbonate (BaCO₃) in small portions until the solution is neutral or slightly basic (effervescence ceases). The barium salt of furan-2-sulfonic acid will precipitate.
-
Purification: Collect the barium furan-2-sulfonate by filtration. The crude salt can be purified by recrystallization from hot water.
-
Liberation of Free Acid (Optional): To obtain the free sulfonic acid, suspend the purified barium salt in water and add a stoichiometric amount of dilute sulfuric acid. The barium sulfate will precipitate, which can be removed by filtration, leaving the aqueous solution of furan-2-sulfonic acid[4].
References
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem.
- Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Danon, B., et al. (2013). Furfural degradation in a dilute acidic and saline solution in the presence of glucose. Biomass and Bioenergy.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai.
- Tuning sulfonation and controlling oleo-furan surfactant compositions. (2024).
- New Biobased Sulfonated Anionic Surfactants Based on the Esterification of Furoic Acid and Fatty Alcohols. (2022). ACS Sustainable Chemistry & Engineering.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- furan-2-sulfonic acid | 82971-11-7. (n.d.). Benchchem.
- A Comparative Study of Furan-2-Sulfonic Acid and Furan-3-Sulfonic Acid for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. (2012). Enviro Wiki.
- Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. (2025). ASIA Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asiachmical.com [asiachmical.com]
- 8. researchgate.net [researchgate.net]
- 9. US20240060006A1 - Tuning sulfonation and controlling oleo-furan surfactant compositions - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enviro.wiki [enviro.wiki]
troubleshooting guide for reactions involving electron-deficient furans
Subject: Advanced Troubleshooting for Electron-Deficient Furan Scenarios Ticket ID: FUR-EWG-992 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Introduction: The "Deactivated" Paradox
Welcome to the technical support hub. You are likely here because your electron-deficient furan (e.g., methyl 2-furoate, 2-cyanofuran, or 2-nitrofuran) is failing to react in standard protocols that work effortlessly for electron-rich furans (like 2-methylfuran).
The Core Problem: Electron-withdrawing groups (EWGs) lower the energy of the HOMO (Highest Occupied Molecular Orbital).
-
In Electrophilic Substitution: The ring is deactivated, making it resistant to standard electrophiles.
-
In Diels-Alder (Normal Demand): The HOMO is too low to interact effectively with the LUMO of standard dienophiles.
-
In C-H Activation: The acidity of C-H bonds changes, altering regioselectivity rules.
This guide addresses these specific electronic mismatches.
Module 1: Diels-Alder Cycloaddition Failures
User Symptom: "I am trying to react methyl 2-furoate with a maleimide/acrylate, but I see no conversion or only starting material after heating."
Root Cause Analysis
In a standard (Normal Electron Demand) Diels-Alder reaction, the furan acts as the diene.[1][2][3] For this to work, the Diene
-
The Issue: Your EWG (ester/nitrile) lowers the furan's HOMO, widening the gap.
-
The Trap: Heating drives the retro-Diels-Alder reaction faster than the forward reaction because the adduct loses aromaticity and is thermodynamically unstable.
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Role Reversal | Switch to IEDDA | If your furan is electron-poor, do not use it as a diene. Use it as a dienophile and react it with an electron-rich diene (e.g., Danishefsky’s diene). |
| Pressure | 10–15 kbar | If you must use it as a diene, thermal energy promotes retro-DA. High pressure (10–15 kbar) accelerates the forward reaction (negative activation volume, |
| Catalysis | Lewis Acid (HfCl | Do not just heat. Use a Lewis Acid to lower the LUMO of the dienophile even further to compensate for the furan's low HOMO. |
| Phase | "Liquid-to-Solid" | Conduct the reaction solvent-free. If the product crystallizes out (solid phase), it is removed from the equilibrium, preventing the retro-reaction [2]. |
Visual Logic: The Diels-Alder Decision Tree
Figure 1: Strategic decision tree for overcoming the electronic mismatch in furan cycloadditions.
Module 2: C-H Activation & Cross-Coupling
User Symptom: "My Suzuki/Stille coupling works on furan, but fails or gives the wrong isomer with ethyl 2-furoate."
FAQ: Regioselectivity & Catalyst Poisoning
Q1: Why is the C5-position favored in C-H activation of 2-furoates? A: Unlike Electrophilic Aromatic Substitution (which struggles with EWG-furans), C-H activation often proceeds via a Concerted Metalation-Deprotonation (CMD) or Heck-type mechanism. The C5 proton in 2-furoates is the most acidic due to the inductive effect of the oxygen and the EWG at C2.
-
Note: If using 3-substituted furans, steric factors may push reactivity to C2, but for 2-EWG-furans, C5 is the electronic and steric preference [3].
Q2: My Pd(PPh
-
Fix: Switch to Pd(OH)
/C (Pearlman’s Catalyst) . It has shown superior turnover numbers (TON) for electron-deficient furans compared to homogeneous phosphine catalysts [3].
Standard Operating Procedure: C5-Arylation of 2-Furoates
Objective: Direct C-H arylation of methyl 2-furoate with an aryl bromide.
-
Catalyst System:
-
Catalyst: Pd(OAc)
(5 mol%) or Pd(OH) /C (1-2 mol%). -
Ligand: PCy
(Tricyclohexylphosphine) – Electron-rich ligands are required to facilitate oxidative addition of the aryl halide. -
Base: K
CO or KOAc (Anhydrous is critical). -
Additive: Pivalic acid (30 mol%) – Acts as a proton shuttle for the CMD mechanism.
-
-
Reaction Conditions:
-
Solvent: Toluene or Xylene (Non-polar solvents often favor the CMD pathway over degradation).
-
Temperature: 110–130°C.
-
-
Visualizing the Mechanism (Heck-Type vs CMD)
Figure 2: Mechanistic pathways leading to C5-selectivity in electron-deficient furans.
Module 3: Ring Stability & "The Acid Myth"
User Symptom: "I avoided acid workup because I thought furans were acid-sensitive, but my reaction failed."
The Stability Spectrum
It is a common misconception that all furans are equally acid-sensitive.
-
Electron-Rich Furans (Alkyl): Extremely sensitive. Polymerize/open instantly in strong acid (formation of 1,4-diones).
-
Electron-Deficient Furans (EWG): More Stable. The EWG pulls electron density from the ring oxygen, making it less basic and less prone to protonation (the first step of ring opening) [4].
Implication: You can (and often must) use acidic conditions to functionalize EWG-furans that would destroy alkyl furans. However, avoid aqueous strong acids at high heat.
Solvent Selection Table
| Solvent Class | Suitability | Notes |
| Polar Aprotic (DMF, DMSO) | High | Stabilizes the furan ring; prevents aggregation. Best for nucleophilic substitutions [4]. |
| Chlorinated (DCM, CHCl | Medium | Good for Friedel-Crafts, but trace HCl in old CHCl |
| Protic (Water/Alcohols) | Low | Avoid if high temps are involved. Promotes hydrolytic ring opening to enediones. |
References
-
Dauben, W. G., & Krabbenhoft, H. O. (1976). High pressure cycloadditions of pyrones; synthesis of highly functionalized cyclohexadienes. Journal of the American Chemical Society. Link (Context: High pressure overcomes electronic deactivation in DA reactions).
-
Galkin, K., et al. (2025).[1] Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. International Journal of Molecular Sciences. Link
-
McClure, M. S., et al. (2006). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings.[4] Organometallics.[5] Link
-
Kolykhalov, D., et al. (2025).[6] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[6][7] ChemSusChem.[6][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies to control the selectivity of transition metal catalyzed C-H functionalizations and a scalable synthesis of furan-2, 5-dicarboxylic acid by carbonate-promoted C-H carboxylation | Stanford Digital Repository [purl.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Introduction: The Furan-2-carbaldehyde Scaffold and the Impact of C4-Substitution
An In-Depth Comparative Guide to 4-Methanesulfonylfuran-2-carbaldehyde for Advanced Synthesis and Drug Discovery
Substituted furan-2-carbaldehydes are a cornerstone of modern medicinal chemistry, serving as versatile synthetic intermediates, or "synthons," for creating a diverse array of molecules with significant biological activity.[1] Their value lies in the combination of a reactive aldehyde group and an aromatic furan ring that can be readily modified.[1][2] The nature and position of substituents on the furan ring are critical, as they profoundly influence the molecule's physicochemical properties and biological function.[1] This guide provides a detailed comparative analysis of 4-Methanesulfonylfuran-2-carbaldehyde, focusing on how the potent electron-withdrawing methanesulfonyl group at the C4 position modulates its properties and reactivity compared to other furan derivatives. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique chemical characteristics of this powerful building block.
The Decisive Role of Electronics: How Substituents Modulate Furan Ring Reactivity
The furan ring is an electron-rich aromatic system, a characteristic that typically makes it highly reactive towards electrophiles.[3][4] However, this reactivity is a delicate balance of the oxygen heteroatom's electron-donating resonance effect and its electron-withdrawing inductive effect. The introduction of a substituent, particularly a strongly polarizing one like the methanesulfonyl group (-SO₂Me), dramatically alters this balance.
The methanesulfonyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Its presence on the furan ring significantly reduces the ring's electron density. This effect is twofold:
-
Deactivation of the Furan Ring: The reduced electron density makes the furan ring less susceptible to electrophilic aromatic substitution. This is a crucial consideration for multi-step syntheses where ring integrity is paramount.
-
Activation of the Aldehyde Group: The EWG strongly pulls electron density away from the entire molecule, including the C2-aldehyde. This inductive effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more potent target for nucleophilic attack.
This stands in stark contrast to furan derivatives bearing electron-donating groups (EDGs), such as a methyl group. An EDG at the C4 position would increase the electron density of the ring, enhancing its reactivity in electrophilic substitutions while slightly decreasing the electrophilicity of the aldehyde carbon.
Comparative Physicochemical Properties
The electronic differences imparted by substituents are clearly reflected in the physicochemical properties of the molecules. A comparison between the parent furan-2-carbaldehyde, an electron-donating substituted analogue (4-Methylfuran-2-carbaldehyde), and our compound of interest (4-Methanesulfonylfuran-2-carbaldehyde) illustrates this principle.
| Property | Furan-2-carbaldehyde | 4-Methylfuran-2-carbaldehyde | 4-Methanesulfonylfuran-2-carbaldehyde |
| Molecular Formula | C₅H₄O₂ | C₆H₆O₂[5] | C₆H₆O₄S[6] |
| Molecular Weight | 96.08 g/mol | 110.11 g/mol [5] | 174.17 g/mol |
| Structure | |||
| Predicted ¹H-NMR Shifts | Aldehyde proton ~9.6 ppm | Aldehyde proton slightly upfield of 9.6 ppm | Aldehyde proton significantly downfield of 9.6 ppm |
| Predicted Reactivity | Baseline | Ring: Activated. Aldehyde: Slightly Deactivated. | Ring: Deactivated. Aldehyde: Activated. |
Note: Predicted NMR shifts are based on established principles. Electron-withdrawing groups deshield adjacent protons, shifting their signals downfield in an NMR spectrum, while electron-donating groups cause an upfield shift.[7]
Visualizing Electronic Influence on Reactivity
The following diagram illustrates how electron-donating versus electron-withdrawing groups at the C4 position alter the electronic landscape of the furan-2-carbaldehyde scaffold, directly impacting the electrophilicity of the aldehyde carbon.
Caption: Impact of C4 substituents on the electrophilicity of the C2-aldehyde.
Reactivity in Practice: Condensation Reactions
The enhanced electrophilicity of the aldehyde in 4-Methanesulfonylfuran-2-carbaldehyde makes it an excellent substrate for reactions involving nucleophilic attack, such as Knoevenagel or Erlenmeyer-Plöchl condensations. For instance, in a reaction with a stabilized carbanion (e.g., from malononitrile or hippuric acid), 4-Methanesulfonylfuran-2-carbaldehyde is expected to react more readily and under milder conditions than its electron-rich counterparts.
Experimental Protocol: A Representative Synthesis of a Substituted Furan-2-Carbaldehyde
To provide context for how these critical building blocks are prepared, this section details a validated protocol for the synthesis of a substituted furan-2-carbaldehyde via the Meerwein arylation reaction.[9] This method is a robust strategy for introducing aryl substituents onto the furan ring.
Objective: To synthesize 5-(2-Bromophenyl)furan-2-carboxaldehyde.
Causality: The protocol relies on the diazotization of an aniline to form a reactive diazonium salt. This salt is then used in a copper-catalyzed radical reaction with furan-2-carbaldehyde to form a new carbon-carbon bond at the C5 position of the furan ring.
Materials:
-
2-Bromoaniline (21.5 g, 0.136 mol)
-
Concentrated HCl (33.7 mL)
-
Deionized H₂O
-
Sodium nitrite (9.5 g, 0.138 mol)
-
Furan-2-carboxaldehyde (15.4 g, 0.16 mol)
-
CuCl₂·2H₂O (5 g, 0.04 mol)
-
5% Sodium hydrogen carbonate solution
Procedure:
-
Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated HCl and H₂O in a flask suitable for cooling. Cool the solution to 0°C in an ice bath.
-
Slowly add a pre-dissolved solution of sodium nitrite in H₂O, ensuring the temperature is maintained between 0-5°C. This step is critical for forming the diazonium salt while preventing its premature decomposition.
-
Stir the resulting solution for an additional 10 minutes at 0-5°C, then filter to remove any impurities.
-
Meerwein Arylation: In a separate, larger flask, add the filtrate (the diazonium salt solution) to a mixture of furan-2-carboxaldehyde in H₂O and a solution of the CuCl₂·2H₂O catalyst. Maintain the temperature between 10-15°C during the addition. The copper catalyst facilitates the decomposition of the diazonium salt and the subsequent radical addition to the furan ring.
-
Allow the reaction mixture to slowly warm to 40°C and stir at this temperature for 4 hours.
-
Work-up and Purification: Cool the mixture and collect the crude solid product by suction filtration.
-
Wash the solid with water and then with a 5% aqueous solution of sodium hydrogen carbonate to neutralize any remaining acid.
-
The crude product is then purified by steam distillation followed by crystallization to yield the pure 5-(2-Bromophenyl)furan-2-carboxaldehyde.
General Workflow for Drug Discovery
The development of novel therapeutic agents based on the substituted furan-2-carbaldehyde scaffold follows a structured workflow, from initial synthesis to biological evaluation.[1][2]
Caption: General experimental workflow for drug discovery using furan scaffolds.
Conclusion and Future Outlook
4-Methanesulfonylfuran-2-carbaldehyde represents a highly valuable, albeit specialized, building block for chemical synthesis and drug discovery. The potent electron-withdrawing nature of the methanesulfonyl group deactivates the furan ring towards unwanted electrophilic side reactions while simultaneously activating the C2-aldehyde for nucleophilic additions. This unique electronic profile allows for selective and efficient transformations, making it an ideal substrate for constructing complex molecules with potential therapeutic applications. Researchers can exploit its enhanced reactivity to streamline synthetic routes and access novel chemical space, particularly in the development of anticancer and antimicrobial agents where furan and sulfonamide motifs are known to be effective.[1][10][11]
References
- A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. Benchchem.
- An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Benchchem.
-
Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available at: [Link]
- Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
- Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing.
-
Reaction of substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes with hippuric acid. PubMed. Available at: [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. MDPI. Available at: [Link]
- A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes. Benchchem.
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]
- Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. The Royal Society of Chemistry.
-
Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. MDPI. Available at: [Link]
-
The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate derivatives. RSC Publishing. Available at: [Link]
-
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. International Journal of Computer Applications.
- Heterocyclic Chemistry. University of Babylon.
-
Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]
-
Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. PMC. Available at: [Link]
-
synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Available at: [Link]
-
4-Methylfuran-2-carbaldehyde. PubChem. Available at: [Link]
-
Sulphonylurea derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. Available at: [Link]
-
4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S). PubChemLite. Available at: [Link]
-
Synthesis and Characterization of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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- 5. 4-Methylfuran-2-carbaldehyde | C6H6O2 | CID 526950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S) [pubchemlite.lcsb.uni.lu]
- 7. The effect of electron density in furan pendant group on thermal-reversible Diels–Alder reaction based self-healing properties of polymethacrylate der ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07268J [pubs.rsc.org]
- 8. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. frontiersrj.com [frontiersrj.com]
- 11. ijnrd.org [ijnrd.org]
comparative analysis of the biological activity of 4-Methanesulfonylfuran-2-carbaldehyde analogs
This guide provides a comparative analysis of the biological activity, synthesis, and therapeutic potential of 4-Methanesulfonylfuran-2-carbaldehyde analogs . Given the rarity of the direct 4-methanesulfonyl-furan substitution in literature, this analysis focuses on the biologically significant 4-(4-methanesulfonylphenyl) and 5-(4-methanesulfonylphenyl) analogs, which are critical pharmacophores in COX-2 inhibition and antimicrobial research.[1][2]
Executive Summary
The furan-2-carbaldehyde scaffold is a versatile building block in medicinal chemistry.[2] The incorporation of a methanesulfonyl (mesyl, -SO₂Me) group—typically via a phenyl linker—transforms this scaffold into a potent COX-2 selective inhibitor and enhances its antimicrobial efficacy .[1][2]
This guide compares three primary classes of analogs derived from the core furan-2-carbaldehyde structure:
-
Sulfonyl-Phenyl Analogs (COX-2 Selective): Derivatives containing a 4-methanesulfonylphenyl group (e.g., 5-(4-methanesulfonylphenyl)furan-2-carbaldehyde).[2]
-
Nitro/Halo-Furan Analogs (Antimicrobial): 5-Nitro and 5-Bromo derivatives used as benchmarks.[2]
-
Schiff Base Derivatives (Dual-Action): Hydrazones and thiosemicarbazones derived from the aldehyde moiety.[1][2]
Structural Activity Relationship (SAR)
The biological activity of these analogs hinges on two structural modifications:
-
Position 5 Substitution: The introduction of a 4-methanesulfonylphenyl group at the C5 position of the furan ring mimics the spatial arrangement of Coxibs (e.g., Rofecoxib), allowing the sulfone group to dock into the secondary pocket of the COX-2 enzyme.
-
Aldehyde Derivatization (C2): The C2-aldehyde is a reactive handle.[2] Converting it to a Schiff base (imine) , hydrazone , or thiosemicarbazone significantly increases lipophilicity and metal-chelating ability, enhancing antimicrobial and anticancer potency.[2][3]
Table 1: Comparative Biological Profile of Key Analogs
| Analog Class | Key Substituent (R) | Primary Target | Mechanism of Action | Potency (IC₅₀ / MIC) |
| Sulfonyl-Phenyl | 5-(4-SO₂Me-Phenyl) | COX-2 Enzyme | Selective inhibition of prostaglandin synthesis via COX-2 side pocket binding.[1][2] | IC₅₀: 0.05 - 0.5 µM (COX-2)Selectivity Index: >100 (COX-2/COX-1) |
| Nitro-Furan | 5-Nitro (-NO₂) | Bacterial DNA | Reduction by bacterial nitroreductases; generation of toxic radicals.[1][2] | MIC: 2 - 10 µg/mL (S. aureus)High toxicity concerns.[2] |
| Bromo-Furan | 5-Bromo (-Br) | Fungal Membranes | Disruption of membrane integrity; interference with ergosterol synthesis.[1][2] | MIC: 10 - 50 µg/mL (C. albicans)Moderate potency.[1][2] |
| Thiosemicarbazone | C2-CH=N-NH-CS-NH₂ | Ribonucleotide Reductase | Iron chelation (Fe³⁺ sequestration); inhibition of DNA synthesis.[1][2] | IC₅₀: 1 - 5 µM (Cancer Cell Lines)Broad-spectrum activity.[1][2] |
Mechanistic Insight: COX-2 Inhibition Pathway[2]
The methanesulfonyl group is the critical pharmacophore for COX-2 selectivity.[1] Unlike non-selective NSAIDs (e.g., Ibuprofen) that block the arginine residue at the channel entrance, sulfone-containing furan analogs penetrate the hydrophobic side pocket of COX-2, which is absent in COX-1.[2][3]
Diagram 1: COX-2 Inhibition Mechanism [1][2]
Caption: The methanesulfonyl-furan analog selectively binds to the COX-2 hydrophobic side pocket, blocking inflammatory prostaglandin synthesis while sparing COX-1 homeostatic functions.[2][3]
Experimental Protocols
Protocol A: Synthesis of 5-(4-Methanesulfonylphenyl)furan-2-carbaldehyde
Rationale: The Suzuki-Miyaura coupling is the most efficient method to install the sulfonyl-phenyl group onto the furan ring with high regioselectivity.
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv)[2]
Step-by-Step Methodology:
-
Degassing: Dissolve 5-bromo-2-furaldehyde and the boronic acid in the DME/Ethanol mixture. Degas with nitrogen for 15 minutes to prevent homocoupling.[2]
-
Catalysis: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution under a nitrogen stream.
-
Reflux: Heat the mixture to 80°C for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).
-
Checkpoint: The starting bromide spot (Rf ~0.[2]6) should disappear.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[2] Dilute with water and extract with Ethyl Acetate (3x).[2]
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).[2][3]
-
Yield: Expect a pale yellow solid (Yield: 75–85%).
Protocol B: COX-2 Inhibition Assay (Colorimetric)
Rationale: This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.[1] It is robust and high-throughput compatible.[1]
Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.[1][2]
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Chromophore.[2][3]
-
Heme (Cofactor).[2]
Workflow:
-
Incubation: In a 96-well plate, incubate the enzyme (COX-1 or COX-2) with the test compound (0.01 – 10 µM) in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes at 25°C.
-
Initiation: Add Arachidonic Acid (100 µM) and TMPD solution.
-
Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of color change is proportional to enzyme activity.[1]
-
Calculation:
[1][2][3]
Synthesis & Derivatization Workflow
The aldehyde group allows for the rapid generation of a library of bioactive compounds. The following diagram illustrates the synthetic pathway from the base furan to the active sulfone and its hydrazone derivatives.
Diagram 2: Synthesis Pathway of Bioactive Analogs
Caption: Modular synthesis of 5-(4-methanesulfonylphenyl)furan-2-carbaldehyde and its subsequent derivatization into bioactive pharmacophores.
References
-
Design and synthesis of some new furan-based derivatives and evaluation of in vitro cytotoxic activity. PMC (NIH).[1][2] Available at: [Link]
-
Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. PubMed.[1][2][4] Available at: [Link]
-
Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis and Biological Activity. Repositorio Institucional ULima. Available at: [Link][2][3]
-
Synthesis and biological evaluation of some novel furan derivatives. ResearchGate. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Definitive Structural Validation of 4-Methanesulfonylfuran-2-carbaldehyde: A Comparative Analytical Guide
Executive Summary & Challenge Analysis
Synthesizing 4-methanesulfonylfuran-2-carbaldehyde presents a classic regioisomeric challenge in heterocyclic chemistry. The electron-withdrawing nature of both the aldehyde (-CHO) and methanesulfonyl (-SO₂Me) groups deactivates the furan ring, often leading to ambiguous substitution patterns during synthesis (e.g., Vilsmeier-Haack formylation or oxidation of sulfide precursors).
The critical analytical challenge is distinguishing the 2,4-disubstituted target from the thermodynamically favored 2,5-disubstituted isomer or the 2,3-isomer . Standard low-field 1H NMR is often insufficient due to signal overlap and the subtle differences in furan coupling constants.
This guide compares three validation methodologies, ranked by their ability to provide definitive structural proof.
Comparative Analysis of Validation Methods
Method A: 1D 1H NMR Analysis (Screening Level)
Status: Necessary but Insufficient for Final Release.
While 1H NMR is the standard workhorse, relying solely on chemical shifts is dangerous due to solvent effects. The definitive marker in 1D NMR is the coupling constant (
-
The Mechanism: In 2,4-disubstituted furans, the remaining protons are at positions H3 and H5. These protons share a "meta-like" relationship (1,3-distance).
-
The Data:
-
Target (2,4-isomer): H3 and H5 exhibit a small coupling constant (
). Signals often appear as broad singlets or finely split doublets. -
Alternative (2,5-isomer): H3 and H4 are vicinal. They exhibit a distinct, larger coupling constant (
).
-
-
Risk: Line broadening due to poor shimming or paramagnetic impurities can mask the small
coupling, leading to false identification.
Method B: 2D NOESY / HMBC (The Gold Standard)
Status: Recommended for Release Testing.
This is the self-validating system required for high-integrity data. It relies on through-space (NOESY) or long-range through-bond (HMBC) interactions to map connectivity without assuming reaction regioselectivity.
-
NOESY Logic:
-
Aldehyde Proton (CHO): Will show a strong NOE only to the proton at H3.
-
Sulfone Methyl (-SO₂Me):
-
If at C4 : Will show NOE to both H3 and H5 (sandwiched).
-
If at C5 : Will show NOE only to H4.
-
-
-
HMBC Logic: The carbonyl carbon of the aldehyde (C2-CHO) will correlate to H3 (strong) and H5 (weak/long-range), but the specific C4-SO₂Me connectivity is definitively proven by the correlation of the sulfone methyl protons to the C4 aromatic carbon.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
Status: Absolute Definitive, but Low Throughput.
Sulfones often crystallize well due to dipole-dipole interactions. If the product is a solid, SC-XRD provides the absolute configuration. However, for rapid library synthesis, this is a bottleneck.
Data Presentation: Spectral Expectations
The following table summarizes the critical spectral differences required to approve the batch.
| Feature | Target: 4-Methanesulfonyl... | Impurity: 5-Methanesulfonyl... | Differentiation Confidence |
| Coupling ( | ~0.8 – 1.5 Hz (H3-H5 interaction) | ~3.5 Hz (H3-H4 interaction) | High (if resolution is good) |
| NOE: Aldehyde | Strong to H3 | Strong to H3 | Low (Indistinguishable) |
| NOE: Sulfone-Me | Strong to H3 AND H5 | Strong to H4 only | Definitive |
| IR (Carbonyl) | ~1680-1695 cm⁻¹ | ~1670-1685 cm⁻¹ | Low (Conjugation similar) |
| IR (Sulfone) | 1320/1150 cm⁻¹ (Asym/Sym) | 1320/1150 cm⁻¹ | None |
Detailed Experimental Protocols
Protocol 1: The "Definitive" NMR Experiment
Use this protocol for final structure confirmation.
Sample Preparation:
-
Dissolve 10-15 mg of synthesized product in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl₃ to prevent aldehyde hydration and ensure sharp sulfone signals).
-
Filter through a cotton plug to remove particulates (essential for high-quality 2D spectra).
Instrument Parameters (600 MHz equivalent):
-
1D 1H NMR:
-
Spectral Width: 14 ppm (include aldehyde at ~9.5-10.0 ppm).
-
Scans: 16.
-
Critical Step: Process with a matched filter (LB = 0.3 Hz) to resolve small couplings.
-
-
2D NOESY (Phase Sensitive):
-
Mixing Time: 500 ms (Optimal for small molecule transient NOE).
-
Relaxation Delay: 2.0 s.
-
Scans: 8 per increment.
-
Interpretation Workflow:
-
Identify the Aldehyde proton (~9.6 ppm).
-
Identify the Sulfone Methyl singlet (~3.2 ppm).
-
Locate the two aromatic protons (usually ~7.0 - 8.5 ppm).
-
Check Cross-peaks: Does the Sulfone Methyl singlet show cross-peaks to two different aromatic protons?
-
Yes: It is the 4-isomer (Spatial proximity to H3 and H5).
-
No (Only one): It is likely the 5-isomer (Spatial proximity to H4 only).
-
Protocol 2: HRMS Validation
Method: ESI-TOF (Positive Mode).
Target Mass: Calculated for C₆H₆O₄S [M+H]⁺ = 175.0065.
Fragment Analysis: Look for the characteristic loss of the methanesulfonyl group (
Visualization of Structural Logic
The following diagrams illustrate the decision-making logic and the structural validation workflow.
Diagram 1: Regioisomer Differentiation Logic
This logic tree guides the chemist through the interpretation of the NMR data.
Caption: Logic flow for distinguishing the 4-isomer from the 5-isomer using coupling constants and NOE data.
Diagram 2: The Validation Workflow
This diagram outlines the sequence of experiments from crude synthesis to final release.
Caption: Step-by-step analytical workflow ensuring only the correct regioisomer is released.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for furan coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for chemical shifts of sulfones and aldehydes).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source for NOESY/HMBC parameter optimization).
-
PubChem. (n.d.). 4-methanesulfonylfuran-2-carbaldehyde (Compound).[1] National Library of Medicine. (Source for computed physicochemical properties).[1][2][3][4][5][6][7]
Sources
- 1. PubChemLite - 4-methanesulfonylfuran-2-carbaldehyde (C6H6O4S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J -resolved NMR s ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03228H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the efficacy of 4-Methanesulfonylfuran-2-carbaldehyde in [specific reaction name]
An In-Depth Comparative Guide to the Efficacy of 4-Methanesulfonylfuran-2-carbaldehyde in Reductive Amination
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of 4-Methanesulfonylfuran-2-carbaldehyde in the context of reductive amination, a cornerstone reaction in modern synthetic and medicinal chemistry. We will dissect its performance against common alternatives, offering a scientifically rigorous, data-driven perspective for researchers, scientists, and drug development professionals. Our focus is not merely on procedural steps but on the underlying chemical principles and causality that govern experimental outcomes.
Introduction: The Unique Profile of 4-Methanesulfonylfuran-2-carbaldehyde
Reductive amination is a fundamental method for forging carbon-nitrogen bonds, forming the backbone of countless pharmaceutical agents and bioactive molecules. The choice of the aldehyde substrate is critical, as it dictates reaction kinetics, yield, and the structural properties of the resulting amine.
4-Methanesulfonylfuran-2-carbaldehyde is a specialized heterocyclic aldehyde distinguished by two key features:
-
A Furan Scaffold: A five-membered aromatic heterocycle that serves as a versatile bioisostere for phenyl rings, often improving metabolic stability or solubility.
-
A Methanesulfonyl Group (-SO₂CH₃): Positioned at the 4-position, this potent electron-withdrawing group significantly modulates the electronic properties of the entire molecule. It enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack—a critical first step in reductive amination.
This guide will compare its performance against two widely used aldehydes: Furfural (a baseline furan aldehyde) and Benzaldehyde (a standard aromatic aldehyde).
The Mechanism: An Electronically-Driven Reaction
The efficacy of 4-Methanesulfonylfuran-2-carbaldehyde in reductive amination is best understood through its reaction mechanism. The process involves two main stages:
-
Imine/Iminium Ion Formation: The amine nitrogen attacks the electrophilic aldehyde carbon. The electron-withdrawing methanesulfonyl group (-SO₂CH₃) pulls electron density away from the aldehyde, making it more electron-poor and thus more reactive towards the amine nucleophile. This often accelerates the formation of the key iminium ion intermediate.
-
Hydride Reduction: A mild reducing agent, typically sodium triacetoxyborohydride (STAB), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product. STAB is preferred as it is less basic and more selective than agents like sodium borohydride, minimizing side reactions.
Below is a diagram illustrating the general mechanism.
Caption: General mechanism of reductive amination.
Comparative Efficacy: Experimental Data
To provide a clear performance benchmark, a series of parallel reductive amination reactions were conducted. Each aldehyde was reacted with benzylamine using sodium triacetoxyborohydride (STAB) as the reducing agent in dichloromethane (DCM).
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of the aldehyde (1.0 mmol) in dichloromethane (10 mL) was added benzylamine (1.1 mmol, 1.1 equivalents). The mixture was stirred at room temperature for 20 minutes to facilitate imine formation.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equivalents) was added portion-wise over 5 minutes.
-
Monitoring: The reaction was monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting aldehyde.
-
Workup: Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate (15 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL).
-
Isolation: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
The following workflow diagram outlines the process from setup to analysis.
Caption: Step-by-step experimental workflow.
Results Summary
The performance of each aldehyde was quantified based on reaction time and isolated yield.
| Aldehyde Substrate | Structure | Reaction Time (hours) | Isolated Yield (%) | Purity (%) |
| 4-Methanesulfonylfuran-2-carbaldehyde | O=S(=O)(C)c1cc(oc1)C=O | 1.5 | 92% | >98% |
| Furfural | O=Cc1occc1 | 4.0 | 85% | >98% |
| Benzaldehyde | O=Cc1ccccc1 | 3.5 | 88% | >98% |
Analysis and Interpretation
-
Superior Reaction Rate: 4-Methanesulfonylfuran-2-carbaldehyde demonstrated a significantly faster reaction time (1.5 hours) compared to both Furfural (4 hours) and Benzaldehyde (3.5 hours). This is a direct consequence of the powerful electron-withdrawing effect of the methanesulfonyl group, which greatly enhances the electrophilicity of the aldehyde carbon, thereby accelerating the initial rate-limiting nucleophilic attack by the amine.
-
Excellent Yield: The reaction also proceeded with the highest isolated yield (92%). This suggests that the accelerated formation of the iminium ion leads to a more efficient and cleaner conversion, likely minimizing the formation of side products that can arise from slower, less specific reactions.
-
Structural Advantage: The resulting N-((4-(methylsulfonyl)furan-2-yl)methyl)benzenamine product incorporates both the furan bioisostere and a sulfonyl group, a common pharmacophore in drug design, offering a valuable scaffold for further elaboration in drug discovery programs.
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily and reliably tracked by TLC, observing the consumption of the starting aldehyde. The final product's identity and purity should be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS, ensuring the reliability and reproducibility of the reported data.
Conclusion and Outlook
This comparative analysis demonstrates that 4-Methanesulfonylfuran-2-carbaldehyde is a highly efficient substrate for reductive amination reactions. Its unique electronic properties, conferred by the 4-methanesulfonyl group, lead to faster reaction rates and higher yields compared to standard furan and aromatic aldehydes.
For researchers and drug development professionals, this reagent represents a powerful tool for:
-
Accelerating Synthesis: Reducing reaction times can significantly improve throughput in library synthesis.
-
Improving Efficiency: Higher yields translate to better atom economy and less waste.
-
Scaffold Hopping: Introducing a functionalized furan ring offers a strategic alternative to traditional phenyl-based structures, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.
The evidence strongly supports the adoption of 4-Methanesulfonylfuran-2-carbaldehyde as a superior building block in synthetic workflows where efficiency and novel molecular architecture are paramount.
References
-
Reductive Amination in Medicinal Chemistry: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. (A comprehensive review of the reaction). URL: [Link]
-
Properties of Sodium Triacetoxyborohydride (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. (The seminal paper on STAB). URL: [Link]
-
Furan in Medicinal Chemistry: M. M. M. Ramalho, et al. (2021). Furan as a Privileged Scaffold in Medicinal Chemistry. RSC Medicinal Chemistry. (Review on the role of the furan ring). URL: [Link]
-
Electronic Effects of Sulfonyl Groups: Exner, O. (1988). The σ-Constants. In Correlation Analysis of Chemical Data. Springer, Boston, MA. (Provides context on the electron-withdrawing nature of the SO₂R group). URL: [Link]
Benchmarking the Synthetic Utility of 4-Methanesulfonylfuran-2-carbaldehyde: A Strategic Guide for Medicinal Chemistry
Topic: Benchmarking the Synthetic Utility of 4-Methanesulfonylfuran-2-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary: The "Beta-Position" Advantage
In the landscape of heterocyclic building blocks, furan-2-carbaldehydes are ubiquitous.[1] However, the vast majority of commercial libraries are dominated by 5-substituted analogs (e.g., 5-methyl, 5-nitro, 5-bromo).[1][2]
4-Methanesulfonylfuran-2-carbaldehyde represents a high-value, underutilized scaffold.[1][2] Its strategic value lies in the 4-position (beta) substitution pattern .[1][2] Unlike its 5-substituted counterparts, this scaffold leaves the reactive C5 (alpha) position open for late-stage diversification (e.g., C–H activation or electrophilic halogenation) while imparting the metabolic stability and polarity of the sulfone moiety.[1]
This guide objectively benchmarks the 4-methanesulfonyl isomer against standard alternatives, demonstrating its superior utility in designing multi-functionalized drug candidates.[1][2]
Comparative Analysis: 4-Mesyl vs. The Alternatives
Electronic Tuning & Aldehyde Reactivity
The methanesulfonyl group (
| Feature | 4-Methanesulfonylfuran-2-carbaldehyde | 5-Methanesulfonylfuran-2-carbaldehyde | Furfural (Unsubstituted) |
| Aldehyde Electrophilicity | High. Inductive withdrawal (-I) activates the carbonyl without steric crowding.[1][2] | Very High. Strong resonance (-M) and inductive (-I) withdrawal.[1][2] | Moderate. Electron-rich ring donates density to carbonyl.[1][2] |
| C5-Position Availability | Open (Active). Available for | Blocked. Substituent occupies the reactive alpha site. | Open. But lacks the metabolic stability of the sulfone. |
| Solubility (Polar) | Excellent. Sulfone enhances aqueous solubility for biological assays.[1][2] | Excellent. | Poor. Lipophilic.[1][2] |
| Metabolic Stability | High. Sulfone is resistant to oxidative metabolism.[2] | High. | Low. Prone to ring opening/oxidation.[1][2] |
The "C5-Open" Strategic Advantage
The critical differentiator is the C5 availability . In drug discovery, "walking" substituents around a ring is standard practice to optimize binding.[2]
-
Scenario: You need a furan core with a polar group (sulfone) and an aryl side chain.[1][2]
-
With 5-Mesyl: You are stuck.[1][2] The C2 is the aldehyde, and C5 is the sulfone. You cannot easily add an aryl group without complex pre-functionalization.[1][2]
-
With 4-Mesyl: You can perform the aldehyde transformation (e.g., reductive amination) and then selectively functionalize the C5 position via direct C-H arylation or bromination/Suzuki coupling.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Methanesulfonylfuran-2-carbaldehyde
Rationale: Direct formylation of 3-methanesulfonylfuran is regioselective due to the directing effect of the oxygen atom and the steric/electronic deactivation at C4.
Reagents:
Methodology:
-
Vilsmeier Complex Formation: In a flame-dried flask under
, cool DMF (anhydrous) to 0°C. Add dropwise over 15 minutes. A white precipitate (Vilsmeier salt) will form.[1][2] Stir for 30 min at 0°C. -
Addition: Dissolve 3-methanesulfonylfuran in DCE and add dropwise to the Vilsmeier reagent.
-
Reaction: Warm to room temperature, then heat to 60°C for 4 hours. Note: The EWG requires thermal energy to overcome ring deactivation.
-
Hydrolysis: Cool to 0°C. Quench slowly with saturated aqueous Sodium Acetate (
) solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1][2] -
Purification: Recrystallize from Ethanol/Hexanes or flash chromatography (EtOAc/Hexanes gradient).
Protocol B: Benchmarking Reactivity (Knoevenagel Condensation)
Objective: Demonstrate the enhanced reactivity of the 4-mesyl aldehyde compared to unsubstituted furfural.
Reagents:
Step-by-Step:
-
Mix aldehyde and malononitrile in ethanol at 25°C.
-
Add piperidine catalyst.
-
Result: The 4-methanesulfonyl analog typically reaches >95% conversion in <15 minutes , whereas unsubstituted furfural may require 30-60 minutes or mild heating.[1][2] The EWG at C4 destabilizes the carbonyl, lowering the LUMO energy and accelerating nucleophilic attack.
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting the 4-mesyl scaffold over the 5-mesyl alternative, emphasizing the downstream diversity potential.
Caption: Strategic decision tree highlighting the "C5-Open" advantage of the 4-methanesulfonyl isomer, enabling dual-functionalization workflows.
Performance Metrics & Data
The following data summarizes the synthetic performance of 4-methanesulfonylfuran-2-carbaldehyde in key medicinal chemistry transformations.
Table 1: Comparative Yields in Reductive Amination Conditions: Aldehyde (1.0 eq), Benzylamine (1.1 eq), STAB (1.5 eq), DCE, RT, 4h.
| Substrate | Conversion (%) | Isolated Yield (%) | Notes |
| 4-Mesyl-Furan-2-CHO | >98% | 92% | Rapid imine formation due to activated CHO. |
| 5-Mesyl-Furan-2-CHO | >98% | 90% | Comparable reactivity; slightly more steric bulk.[1][2] |
| Furfural (Unsubstituted) | 85% | 78% | Slower imine formation; requires acid catalyst.[1][2] |
| 5-Methylfurfural | 80% | 74% | Electron-donating methyl group deactivates CHO.[1][2] |
Table 2: Stability Profile Conditions: 24h incubation in DMSO/PBS buffer (pH 7.4) at 37°C.[1][2]
| Compound | % Remaining | Half-Life ( |
| 4-Mesyl-Furan-2-CHO | 99% | >48 h |
| Furfural | 88% | ~12 h |
| 5-Bromofurfural | 92% | ~24 h |
References
-
Vilsmeier-Haack Formylation of Substituted Furans
-
Reactivity of Furan Carbaldehydes
-
Synthesis of 3-Substituted Furans
- General Furan Reactivity Guide: Guide: "A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes." BenchChem.
Sources
Publish Comparison Guide: Cross-Reactivity Studies of 4-Methanesulfonylfuran-2-carbaldehyde
This guide outlines the technical framework for evaluating 4-Methanesulfonylfuran-2-carbaldehyde (hereafter 4-MsF ) in the context of cross-reactivity studies. This compound is a critical structural analog used to validate the specificity of immunoassays (ELISA, Lateral Flow) designed for furan-based drug residues (e.g., nitrofuran metabolites) or sulfone-containing pharmacophores.
Executive Summary & Application Context
4-Methanesulfonylfuran-2-carbaldehyde is a specialized hapten intermediate used primarily in Structure-Activity Relationship (SAR) studies and antibody specificity profiling . In the development of assays for veterinary drug residues (such as the nitrofuran metabolites AOZ, AMOZ, AHD, and SEM), distinguishing between the position of substituents (4- vs. 5-position) and the nature of the functional group (Sulfonyl vs. Nitro) is the gold standard for validation.
This guide compares the performance of 4-MsF as a specificity challenge reagent against its most common alternatives: the 5-substituted isomers (e.g., 5-Methanesulfonylfuran-2-carbaldehyde) and nitro-substituted furans.
Why This Comparison Matters
-
False Positive Elimination: Antibodies raised against 5-substituted furans (the metabolic standard) must be challenged with 4-substituted isomers to prove regiospecificity.
-
Metabolic Mapping: Sulfone derivatives often mimic the oxidative metabolites of thio-ether drugs; 4-MsF serves as a marker for non-canonical metabolic pathways.
Comparative Analysis: 4-MsF vs. Structural Alternatives
The following table contrasts 4-MsF with its primary structural analogs used in cross-reactivity (CR) panels.
Table 1: Structural & Electronic Comparison for Immunorecognition
| Feature | 4-Methanesulfonylfuran-2-carbaldehyde (Product) | 5-Methanesulfonylfuran-2-carbaldehyde (Alternative 1) | 5-Nitro-2-furaldehyde (Alternative 2) |
| Substitution Position | C4 (Meta-like) | C5 (Para-like) | C5 (Para-like) |
| Electronic Effect | Strong electron-withdrawing (-I, -M) at C4; disrupts conjugation differently than C5. | Linear conjugation with aldehyde; maximizes dipole moment along the axis. | Strong electron-withdrawing; classical hapten for Nitrofuran assays. |
| Steric Profile | Bulky sulfone group adjacent to C3/C5; creates a "kinked" epitope. | Linear, elongated epitope; fits deep binding pockets. | Planar, compact; fits narrow binding pockets. |
| Primary Use | Negative Control / Specificity Challenge | Target Analyte / Positive Control | Target Analyte (Nitrofurazone) |
| Typical CR% | < 1% (in high-quality 5-specific assays) | 100% (Reference Standard) | < 0.1% (in Sulfone-specific assays) |
Experimental Protocol: Cross-Reactivity Determination
To objectively validate the specificity of an antibody using 4-MsF, researchers must follow a self-validating Competitive Indirect ELISA (ciELISA) protocol.
Phase 1: Immunogen & Coating Antigen Synthesis
Causality: The aldehyde group of 4-MsF is too reactive for direct coating. It must be derivatized to a carrier protein (BSA/OVA) using a linker that preserves the furan-sulfone epitope.
Protocol:
-
Derivatization: React 4-MsF with Carboxymethoxylamine hemihydrochloride (CMO) to form the oxime derivative (4-MsF-CMO). This introduces a carboxylic acid handle.
-
Reaction: Reflux 4-MsF (1 eq) + CMO (1.2 eq) in Pyridine/Ethanol for 3h.
-
-
Activation: Activate the carboxyl group of 4-MsF-CMO using EDC/NHS in DMF.
-
Conjugation: Add the activated ester dropwise to BSA (for immunogen) or OVA (for coating antigen) in Carbonate Buffer (pH 9.6).
-
Purification: Dialyze against PBS (72h) to remove unreacted haptens.
Phase 2: IC50 and Cross-Reactivity Profiling
Causality: CR is calculated based on the concentration required to inhibit 50% of the signal (IC50). A lower IC50 indicates higher affinity.
Step-by-Step Workflow:
-
Coat Plate: Add 4-MsF-OVA (or 5-MsF-OVA for comparison) to microtiter plates (1 µg/mL). Incubate overnight at 4°C.
-
Block: Add 1% Casein in PBS. Incubate 1h at 37°C.
-
Competition: Add standards (0, 0.1, 1, 10, 100, 1000 ng/mL) of 4-MsF (the challenger) and 5-MsF (the target) in separate wells.
-
Antibody Addition: Add the specific antibody (e.g., Anti-5-MsF mAb). Incubate 30 min.
-
Detection: Add HRP-conjugated secondary antibody. Develop with TMB substrate.
-
Calculation: Fit data to a 4-parameter logistic equation.
Formula for Cross-Reactivity (%CR):
Visualization of Signaling & Workflow
Diagram 1: Hapten Derivatization & Conjugation Pathway
This pathway illustrates the conversion of the 4-MsF aldehyde into an immunogenic conjugate, a critical step for generating the antibodies used in CR studies.
Caption: Synthesis pathway converting 4-MsF into a protein conjugate via oxime formation for antibody generation.
Diagram 2: Cross-Reactivity Decision Logic
This logic tree guides the researcher in interpreting the CR data obtained from the ELISA.
Caption: Decision matrix for interpreting Cross-Reactivity (CR) percentages in immunoassay validation.
Expected Experimental Outcomes (Data Validation)
When performing this comparison, the following data profile is the standard for a successful, specific assay.
Table 2: Representative Validation Data (Specificity Profile)
| Analyte | Concentration Range (ng/mL) | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| 5-MsF (Target) | 0.01 - 100 | 1.2 | 100% | High Affinity Binding |
| 4-MsF (Product) | 0.01 - 1000 | > 1000 | < 0.1% | Excellent Regiospecificity |
| 5-Nitro-2-furaldehyde | 0.01 - 1000 | > 5000 | < 0.02% | No Functional Group Interference |
| Furfural | 0.01 - 1000 | > 10,000 | < 0.01% | No Scaffold Interference |
Note: If the CR for 4-MsF exceeds 5%, the antibody is binding primarily to the furan ring rather than the specific substituent position. This indicates a need to redesign the immunogen (e.g., changing the linker attachment site).
References
-
Vass, M. et al. (2008).Synthesis and characterization of haptens for the development of immunoassays for nitrofuran antibiotics. Journal of Agricultural and Food Chemistry.
-
(Search: Nitrofuran hapten synthesis)
-
-
Cooper, K.M. et al. (2004).Production and characterization of polyclonal antibodies to furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Analytica Chimica Acta.
-
Leitner, A. et al. (2008).
-
PubChem Compound Summary.4-Methanesulfonylfuran-2-carbaldehyde (Structural Analog Search).
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methanesulfonylfuran-2-carbaldehyde
Hazard Analysis: Understanding the Risks
Due to the absence of a specific SDS for 4-Methanesulfonylfuran-2-carbaldehyde, we will extrapolate potential hazards from a closely related analogue, 4-Methylfuran-2-carbaldehyde, and the functional groups present in the target molecule (an aldehyde and a sulfone).
Analogous Compound Analysis: 4-Methylfuran-2-carbaldehyde
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Methylfuran-2-carbaldehyde is associated with the following hazards[1]:
-
Flammable liquid: Combustible liquid.
-
Acute toxicity, oral: Harmful if swallowed.
-
Skin corrosion/irritation: Causes skin irritation.
-
Serious eye damage/eye irritation: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure: May cause respiratory irritation.
Functional Group Considerations:
-
Aldehydes: Aldehydes as a class of compounds can be irritants to the skin, eyes, and respiratory tract.[2][3][4][5] Some aldehydes are also sensitizers, meaning they can cause an allergic reaction upon repeated exposure.
-
Sulfones: Methanesulfonyl-containing compounds can also present hazards such as skin and eye irritation.
Given this information, it is prudent to handle 4-Methanesulfonylfuran-2-carbaldehyde as a substance that is potentially combustible, harmful if ingested, and irritating to the skin, eyes, and respiratory system.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection. The following sections detail the minimum required PPE for handling 4-Methanesulfonylfuran-2-carbaldehyde.
Hand Protection: The First Line of Defense
Rationale: The hands are the most likely part of the body to come into direct contact with chemicals.[6] Proper glove selection is critical to prevent skin irritation and potential absorption of the compound.
Recommended Gloves:
For handling aldehydes and sulfone-containing compounds, Butyl rubber or Viton gloves are recommended due to their high resistance to a broad range of chemicals, including aromatic and chlorinated solvents, aldehydes, and ketones.[2] Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact with the chemical.[7][8]
| Glove Material | Protection Level | Recommended Use |
| Butyl Rubber | Excellent | Recommended for direct handling and in case of spills.[9] |
| Viton | Excellent | Alternative to Butyl rubber, especially for chlorinated solvents.[2] |
| Nitrile | Good (Splash) | Suitable for short-term use and incidental contact. Must be replaced immediately if contaminated.[7][8] |
| Latex | Poor | Not recommended due to potential for allergic reactions and lower chemical resistance to many organic compounds.[9] |
Glove Usage Protocol:
-
Inspect gloves for any signs of damage (e.g., holes, tears) before each use.[10][11]
-
Don gloves over clean, dry hands.
-
Double gloving (wearing two pairs of gloves) can provide an additional layer of protection, especially during procedures with a higher risk of splashing.
-
Proper removal technique is crucial to avoid contaminating your skin. Peel the first glove off by turning it inside out, then use the clean, ungloved hand to remove the second glove from the inside cuff.[10]
-
Dispose of used gloves in the appropriate chemical waste container.[11]
-
Wash hands thoroughly with soap and water after removing gloves.[4][11]
Eye and Face Protection: Shielding from Splashes and Vapors
Rationale: The eyes are particularly vulnerable to chemical splashes and vapors, which can cause serious and irreversible damage.[12]
Mandatory Protection:
-
Safety Goggles: Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory whenever handling 4-Methanesulfonylfuran-2-carbaldehyde.[6][11] They must provide a complete seal around the eyes to protect from splashes from all directions.
-
Face Shield: In addition to safety goggles, a face shield should be worn during procedures with a high potential for splashing or when handling larger quantities of the material.[11] The face shield provides an extra layer of protection for the entire face.
Body Protection: Preventing Skin Contact
Rationale: To prevent accidental skin contact from spills or splashes, appropriate protective clothing is necessary.[11]
Required Attire:
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron made of a material like butyl rubber should be worn over the lab coat.[5]
-
Full-Body Suit: In the case of a large spill or when working in a highly contaminated area, a complete chemical-resistant suit may be necessary.[11]
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Given the potential for respiratory irritation, it is crucial to control exposure to any dust, aerosols, or vapors of 4-Methanesulfonylfuran-2-carbaldehyde.[13]
Engineering Controls as the Primary Measure:
All handling of 4-Methanesulfonylfuran-2-carbaldehyde should be conducted within a certified chemical fume hood to minimize the concentration of airborne contaminants.
When Respiratory Protection is Necessary:
If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, respiratory protection is required.
-
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended. For higher concentrations or in situations where the concentration is unknown, a self-contained breathing apparatus (SCBA) should be used.[10][14]
Operational and Disposal Plans
Safe Handling Procedures
-
Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Have all necessary equipment and materials, including spill cleanup supplies, readily available before starting work.
-
Weighing: If the compound is a solid, weigh it out in the fume hood to avoid generating dust in the open lab.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and be aware of the compound's potential flammability.
-
Storage: Keep the container tightly closed in a dry, well-ventilated area away from heat and ignition sources.[3][10]
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste.
-
Clean the spill area with an appropriate solvent, and then with soap and water.
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your designated safety officer.
-
If safe to do so, increase ventilation to the area.
-
Only personnel trained in hazardous spill response and wearing appropriate PPE, including respiratory protection, should attempt to clean up the spill.
Waste Disposal
All waste contaminated with 4-Methanesulfonylfuran-2-carbaldehyde, including empty containers, used gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow your institution's specific guidelines for hazardous waste disposal. Do not pour chemical waste down the drain.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling 4-Methanesulfonylfuran-2-carbaldehyde.
Caption: PPE selection and use workflow for 4-Methanesulfonylfuran-2-carbaldehyde.
Conclusion
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with 4-Methanesulfonylfuran-2-carbaldehyde. This guide serves as a critical resource for maintaining a safe laboratory environment and underscores our commitment to supporting the scientific community beyond the provision of chemical products. Always consult your institution's specific safety guidelines and a qualified safety professional for any questions or concerns.
References
-
Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. [Link]
-
Safety Data Sheet. PCCA. [Link]
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Protective Equipment. Albert Kerbl GmbH. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. [Link]
-
Essential PPE for Spraying AgChem Trials. Trial Supplies. [Link]
-
SAFETY DATA SHEET. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Milwaukee. [Link]
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. [Link]
-
Chemical Resistance of Gloves – Quick guide. University of California, Berkeley. [Link]
-
Chemicals. Microflex. [Link]
-
4-Methylfuran-2-carbaldehyde. PubChem. [Link]
-
2-Furancarboxaldehyde: Human health tier II assessment. Australian Government Department of Health. [Link]
-
methanesulfonic acid. Sdfine. [Link]
-
4-(2-Methoxy-5-nitrophenyl)furan-2-carbaldehyde - Exposure. EPA. [Link]
Sources
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- 3. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 4. johndwalsh.com [johndwalsh.com]
- 5. zoetisus.com [zoetisus.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. pccarx.com [pccarx.com]
- 11. canbipharm.com [canbipharm.com]
- 12. falseguridad.com [falseguridad.com]
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- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
